Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate chemical structure and properties
An In-Depth Technical Guide to Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoat...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a complex organic molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, which combines a substituted benzoic acid ester with a functionalized furan ring, presents multiple points for further chemical modification. This guide provides a comprehensive overview of its chemical structure, properties, and a proposed synthetic route, offering valuable insights for researchers engaged in the design and synthesis of novel compounds. Given the limited availability of experimental data for this specific molecule, this document focuses on a robust, scientifically-grounded proposed synthesis and predicted properties.
Chemical Structure and Properties
The chemical structure of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is characterized by a central benzene ring substituted with a methyl ester, a chlorine atom, a methoxy group, and a 5-formylfuran-2-yl group. This unique combination of functional groups imparts specific electronic and steric properties that can be exploited in further synthetic transformations.
Key Structural Features:
Benzoate Moiety: The methyl ester provides a site for potential hydrolysis to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.
Chloro and Methoxy Substituents: These groups on the benzene ring influence the electron density and reactivity of the aromatic system.
Furan Ring with Formyl Group: The furan moiety is a common scaffold in pharmacologically active compounds. The aldehyde (formyl) group is a versatile handle for a wide range of chemical reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases.
Physicochemical Properties
As of the latest literature review, specific experimental data for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is not publicly available. The following table summarizes its basic molecular identifiers and predicted physicochemical properties. These predictions are based on computational models and can serve as a preliminary guide for experimental design.
Property
Value
Source
CAS Number
2099143-07-2
Supplier
Molecular Formula
C₁₄H₁₁ClO₅
Calculation
Molecular Weight
294.69 g/mol
Calculation
Predicted LogP
2.5 - 3.5
Prediction
Predicted Boiling Point
> 400 °C
Prediction
Predicted Melting Point
150 - 180 °C
Prediction
Predicted Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.
Prediction
Proposed Synthesis: A Step-by-Step Protocol
The most plausible and efficient method for the synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established reaction provides a reliable means of forming the carbon-carbon bond between the benzoate and furan rings.
The overall synthetic strategy involves two main stages:
Synthesis of the Key Precursor: Preparation of Methyl 2-chloro-5-bromo-4-methoxybenzoate.
Suzuki-Miyaura Cross-Coupling: Coupling of the brominated benzoate with 5-formylfuran-2-boronic acid.
Caption: Proposed synthetic workflow for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Part 1: Synthesis of Methyl 2-chloro-5-bromo-4-methoxybenzoate
This key intermediate can be prepared in a multi-step sequence starting from commercially available 4-methoxybenzoic acid.
Step 1a: Esterification of 4-methoxybenzoic acid
Rationale: The carboxylic acid is first converted to its methyl ester to protect it from reacting in subsequent steps and to improve solubility in organic solvents. Fischer esterification is a classic and cost-effective method for this transformation.
Protocol:
To a solution of 4-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).
Heat the mixture to reflux (approx. 65°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-methoxybenzoate.
Step 1b: Bromination of Methyl 4-methoxybenzoate
Rationale: The methoxy group is an ortho-, para-directing group. Bromination will primarily occur at the positions ortho to the methoxy group. Careful control of stoichiometry is necessary to favor mono-bromination.
Protocol:
Dissolve methyl 4-methoxybenzoate (1.0 eq) in glacial acetic acid.
Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid at room temperature with stirring.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Pour the reaction mixture into ice water and extract with ethyl acetate.
Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography to isolate methyl 5-bromo-4-methoxybenzoate.
Step 1c: Chlorination of Methyl 5-bromo-4-methoxybenzoate
Rationale: The final step in the precursor synthesis is the introduction of the chlorine atom. N-Chlorosuccinimide (NCS) is a convenient and selective chlorinating agent for activated aromatic rings.
Protocol:
Dissolve methyl 5-bromo-4-methoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
Add N-chlorosuccinimide (1.0-1.1 eq) to the solution.
Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC.
After cooling, pour the mixture into water and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to obtain Methyl 5-bromo-2-chloro-4-methoxybenzoate.[1]
Part 2: Suzuki-Miyaura Cross-Coupling
This is the final and key step to assemble the target molecule.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. It is known for its high tolerance of various functional groups, making it ideal for this synthesis.
Protocol:
In a reaction vessel, combine Methyl 2-chloro-5-bromo-4-methoxybenzoate (1.0 eq), 5-formylfuran-2-boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq).
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate have not been reported, its structural motifs are present in a variety of bioactive compounds.
Scaffold for Medicinal Chemistry: The molecule can serve as a starting point for the synthesis of more complex molecules targeting a range of biological targets. The aldehyde can be converted into various amines, alcohols, or other functional groups, while the ester can be hydrolyzed to an acid for amide coupling, allowing for the rapid generation of a library of derivatives for screening.
Intermediate for Functional Materials: The conjugated system of the furan and benzene rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after further elaboration of the structure.
Conclusion
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a compound with significant synthetic potential. Although detailed experimental data is currently lacking, a reliable synthetic pathway via a Suzuki-Miyaura cross-coupling has been proposed based on well-established chemical principles. This guide provides the necessary theoretical and practical framework for researchers to synthesize and explore the properties and applications of this versatile molecule. As with any new compound, careful experimental work is required to validate the proposed synthesis and characterize its physicochemical and biological properties.
References
TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
Molecular weight and exact mass of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This document is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the molecule's characteristics and a robust, scientifically-grounded protocol for its synthesis.
Introduction and Significance
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a complex organic molecule featuring a substituted benzene ring linked to a furan-2-carbaldehyde moiety. The unique arrangement of its functional groups—a chlorinated and methoxylated benzoate ester coupled with a formyl-substituted furan—makes it a compound of significant interest in medicinal chemistry and materials science. The electron-withdrawing and donating groups on the aromatic systems, along with the reactive aldehyde, provide multiple points for further chemical modification, rendering it a valuable building block for the synthesis of more complex molecular architectures and potential pharmaceutical agents.
Physicochemical Properties
A precise understanding of a molecule's physicochemical properties is fundamental for its application in research and development. The molecular weight and exact mass are critical parameters for analytical characterization, particularly in techniques like mass spectrometry.
The exact mass was calculated based on the most abundant isotopes of the constituent elements: ¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁶O = 15.994915.
Proposed Synthetic Route: A Suzuki-Miyaura Coupling Approach
The proposed synthetic strategy involves the coupling of two key intermediates: Methyl 5-bromo-2-chloro-4-methoxybenzoate (1) and (5-formylfuran-2-yl)boronic acid (2) .
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
This starting material can be synthesized from commercially available 4-bromo-2-chloro-5-methoxybenzoic acid through esterification.
Experimental Protocol:
Dissolution: In a round-bottom flask, dissolve 4-bromo-2-chloro-5-methoxybenzoic acid (1.0 eq) in methanol (10 mL per gram of acid).
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it for 10-15 minutes, or add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Causality of Experimental Choices:
Esterification: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Work-up: The aqueous work-up is essential to remove any remaining acid catalyst and unreacted starting material. The sodium bicarbonate wash neutralizes the acid, while the brine wash helps to remove water from the organic layer.
3.1.2. (5-formylfuran-2-yl)boronic acid (2)
This reagent is commercially available from several chemical suppliers. Should a synthesis be required, it can be prepared from 2-furaldehyde through a sequence of bromination followed by a Miyaura borylation reaction.
Suzuki-Miyaura Cross-Coupling Reaction
Experimental Protocol:
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-bromo-2-chloro-4-methoxybenzoate (1) (1.0 eq), (5-formylfuran-2-yl)boronic acid (2) (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective for Suzuki couplings.
Catalyst Addition: To the flask under an inert atmosphere (argon or nitrogen), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Extraction: Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Causality of Experimental Choices:
Palladium Catalyst: The palladium catalyst is central to the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[2] The choice of catalyst and ligands can significantly influence the reaction efficiency.
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
Solvent System: The use of a mixed aqueous-organic solvent system is common, as it helps to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere is essential to maintain catalytic activity.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide has provided essential physicochemical data for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate and has outlined a robust and scientifically sound synthetic protocol based on the well-established Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to provide researchers with the necessary information to synthesize this valuable compound for further investigation in drug discovery and materials science. The self-validating nature of the described protocols, grounded in fundamental principles of organic chemistry, ensures a high degree of confidence in their successful implementation.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Preamble: Deconstructing a Novel Chemical Entity The compound Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (henceforth MCFFMB) represents a novel chemical scaffold with significant potential for biological ac...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: Deconstructing a Novel Chemical Entity
The compound Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (henceforth MCFFMB) represents a novel chemical scaffold with significant potential for biological activity. Its structure integrates three key pharmacophores: a chlorinated benzoic acid ester, a furan ring, and a reactive aldehyde group. The furan nucleus is a cornerstone in numerous pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antibacterial, anticancer, and anti-inflammatory effects[1][2][3]. Similarly, benzoate derivatives are prevalent in medicinal chemistry, with modifications to the benzene ring significantly influencing their biological profiles[4][5][6].
Given the absence of published data on the specific mechanism of action of MCFFMB, this guide provides a comprehensive, hypothesis-driven framework for its in vitro characterization. We will proceed by postulating plausible biological activities based on its structural congeners and detailing the rigorous experimental workflows required to investigate these hypotheses. This document is structured not as a static report, but as a strategic roadmap for discovery.
Chapter 1: Hypothesis-Driven Exploration of Antibacterial Activity
1.1. Scientific Rationale
The furan moiety is a well-established component of antibacterial agents. Its presence in drugs like Nitrofurantoin is central to their antimicrobial activity, where the furan ring facilitates reductive activation within bacterial cells, leading to the generation of reactive intermediates that damage bacterial DNA and proteins[1]. Substituted furan derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria[2]. Therefore, a primary hypothesis is that MCFFMB possesses antibacterial properties.
1.2. Experimental Workflow for Antibacterial Profiling
The following workflow outlines a systematic approach to determine the antibacterial potential and mechanism of MCFFMB.
Caption: A logical workflow for investigating the antibacterial properties of MCFFMB.
1.3. Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination
This initial assay is fundamental for quantifying the potency of MCFFMB against a panel of clinically relevant bacteria[7][8].
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Step-by-Step Methodology:
Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[8].
Compound Dilution: Prepare a stock solution of MCFFMB in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the broth medium within a 96-well microtiter plate[8]. The concentration range should be broad initially (e.g., 0.1 to 100 µM).
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate for 16-20 hours at 37°C[8].
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of MCFFMB with no visible bacterial growth[8].
MBC Determination: Subculture an aliquot from each well that shows no visible growth onto a fresh agar plate. Incubate for 18-24 hours. The MBC is the lowest concentration that shows no colony formation.
Causality and Validation: The inclusion of positive and negative controls validates the assay's integrity. Comparing MIC and MBC values helps classify the compound as primarily bactericidal (MBC/MIC ratio ≤ 4) or bacteriostatic (MBC/MIC ratio > 4).
This assay helps to pinpoint the cellular processes disrupted by MCFFMB.
Principle: The effect of the compound on the synthesis of DNA, RNA, and protein is measured by the incorporation of specific radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, and [³H]leucine for protein) into the macromolecules of bacterial cells[9].
Step-by-Step Methodology:
Grow a logarithmic phase bacterial culture (e.g., Bacillus subtilis)[9].
At time zero, add MCFFMB at a concentration of 5x its MIC. Simultaneously, add the respective radiolabeled precursor to separate culture aliquots[9].
Collect samples at various time points (e.g., 0, 10, 20, 30 minutes).
Precipitate the macromolecules using trichloroacetic acid (TCA), and collect them on filter paper.
Measure the incorporated radioactivity using a scintillation counter.
Causality and Validation: A known inhibitor for each pathway (e.g., ciprofloxacin for DNA synthesis) should be used as a positive control. A rapid and selective inhibition of one pathway over others provides a strong indication of the compound's primary target.
Chapter 2: Investigating Anticancer Potential
2.1. Scientific Rationale
Benzo[b]furan derivatives, which share a core structural element with MCFFMB, are known to possess a wide array of biological activities, including significant anticancer and antiproliferative effects[4][10]. These compounds can induce apoptosis and affect cell cycle progression in cancer cells[4]. The cytotoxicity of a compound is often influenced by the specific substituents on the core ring structure[11][12]. Therefore, it is highly plausible that MCFFMB could exhibit cytotoxic activity against cancer cell lines.
2.2. Experimental Workflow for Anticancer Profiling
This workflow provides a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: A workflow for characterizing the anticancer activity of MCFFMB.
2.3. Detailed Experimental Protocols
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This is a robust and widely used colorimetric assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound[11][13].
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MRC-5) into 96-well plates and allow them to attach overnight in a 37°C, 5% CO₂ incubator[8][14].
Compound Treatment: Prepare serial dilutions of MCFFMB in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO)[13].
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours)[8].
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow formazan crystal formation[8].
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Causality and Validation: The percentage of viable cells is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve. A significantly higher IC50 value in normal cells compared to cancer cells indicates cancer-selective cytotoxicity[13].
Data Summary Table: In Vitro Cytotoxicity
Cell Line
Cancer Type
IC50 (µM) after 48h
Selectivity Index (SI)
MCF-7
Breast Adenocarcinoma
A549
Lung Carcinoma
HCT116
Colorectal Carcinoma
HepG2
Hepatocellular Carcinoma
MRC-5
Normal Lung Fibroblast
N/A
SI = IC50 in normal cells / IC50 in cancer cells
Chapter 3: Elucidation of Specific Enzyme Inhibition
3.1. Scientific Rationale
Enzyme inhibition is a primary mechanism of action for a vast number of therapeutic agents[15]. Furan-containing compounds have been identified as inhibitors of various enzymes[16]. Recently, (5-formylfuran-2-yl) methyl benzoates, which are structurally very similar to MCFFMB, were synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[17]. This provides a strong, direct rationale for investigating MCFFMB as a potential cholinesterase inhibitor.
3.2. Experimental Workflow for Enzyme Inhibition
This workflow details the process of confirming inhibitory activity and determining the mechanism of inhibition.
Caption: A standard workflow for characterizing an enzyme inhibitor.
This is a widely adopted, colorimetric method for measuring cholinesterase activity.
Principle: The enzyme (AChE or BuChE) hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine). The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of MCFFMB (dissolved in a minimal amount of DMSO and diluted in buffer). Include a control with no inhibitor.
Pre-incubation: Add the enzyme solution to each well and pre-incubate with the inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
Initiate Reaction: Start the reaction by adding the substrate solution to all wells.
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
Data Analysis and Validation:
Calculate the reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
Determine the percentage of inhibition relative to the control without the inhibitor.
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
To determine the mechanism, perform the assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration. The data can then be plotted using a double reciprocal plot (Lineweaver-Burk) to determine the inhibition type (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki)[9].
Conclusion and Forward Outlook
This guide presents a structured, multi-pronged strategy for the initial in vitro characterization of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. By systematically investigating its potential antibacterial, anticancer, and enzyme-inhibitory activities, researchers can efficiently identify its primary biological effects and lay the groundwork for more advanced preclinical studies. The outcomes of these assays will dictate future research directions, which may include lead optimization, target deconvolution, and in vivo efficacy studies. The strength of this approach lies in its foundation upon established activities of structurally related compounds, providing a scientifically rigorous and resource-efficient path to understanding the mechanism of action of this novel molecule.
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Predicting the Binding Affinity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate: A Computational Whitepaper
Abstract In the landscape of modern drug discovery, the precise prediction of a molecule's binding affinity to its biological target is a cornerstone of rational drug design.[1][2] This in-depth technical guide outlines...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of modern drug discovery, the precise prediction of a molecule's binding affinity to its biological target is a cornerstone of rational drug design.[1][2] This in-depth technical guide outlines a comprehensive and robust computational workflow to predict the binding affinity of a novel small molecule, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2)[3]. This whitepaper provides a step-by-step methodology, from initial target identification to advanced binding free energy calculations, designed for researchers, scientists, and drug development professionals. The protocols detailed herein leverage a synergistic combination of molecular docking, molecular dynamics (MD) simulations, and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to provide a holistic view of the ligand-protein interaction. By explaining the causality behind each experimental choice, this guide serves as a practical and self-validating framework for the in silico assessment of potential therapeutic candidates.
Introduction: The Imperative of Predictive Affinity in Drug Discovery
The journey of a drug from concept to clinic is long and fraught with high attrition rates. A critical determinant of a drug's efficacy is its binding affinity for its intended biological target.[1] High affinity is often a prerequisite for potent therapeutic activity. The ability to accurately predict this affinity computationally can significantly de-risk and accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing.[4][5]
This guide focuses on the molecule Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a compound with a chemical formula of C14H11ClO5.[3] While the biological activity of this specific molecule is not yet characterized, its scaffold, containing a furan ring and a substituted benzoate, is present in numerous biologically active compounds. This makes it an excellent candidate for computational investigation against a plausible protein target.
Our approach is a multi-tiered computational strategy:
Molecular Docking: To predict the most likely binding pose and provide an initial estimate of binding strength.[6][7]
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[8][9][10]
Binding Free Energy Calculations (MM/PBSA): To provide a more accurate and quantitative prediction of the binding affinity.[11][12]
The Computational Workflow: A Symbiotic Approach
The prediction of binding affinity is not a single calculation but rather a workflow where each step builds upon the last, increasing in computational cost and accuracy.
Caption: The molecular docking workflow using AutoDock Vina.
Step-by-Step Protocol (using AutoDock Vina):
Grid Box Definition:
Action: Define a 3D grid box that encompasses the entire binding site of the protein.
[13] * Causality: The grid box confines the search space for the ligand's position and orientation, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface.
Running the Docking Simulation:
Action: Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.
Causality: Vina's algorithm will systematically explore different conformations and orientations of the ligand within the grid box, evaluating the energetic favorability of each pose.
Analysis of Results:
Action: Analyze the output, which includes several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative score) is considered the most likely.
Causality: The scoring function estimates the free energy of binding. A more negative score indicates a more favorable interaction. Visual inspection of the top poses is crucial to ensure they are chemically reasonable (e.g., forming key hydrogen bonds).
Table 1: Hypothetical Molecular Docking Results
Parameter
Value
Software
AutoDock Vina
Target Protein
Protein Kinase (Example)
Best Binding Affinity
-8.9 kcal/mol
Key Interactions
Hydrogen bond with hinge region; Pi-stacking with a phenylalanine residue
Part 3: Molecular Dynamics - Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the presence of solvent. [8][10][14]This step is crucial for validating the stability of the docking pose.
[15]
Step-by-Step Protocol (using GROMACS):
System Setup:
Action: Place the top-ranked protein-ligand complex from docking into a simulation box. Solvate the box with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.
Causality: This creates a more realistic, solvated environment that mimics physiological conditions.
Energy Minimization:
Action: Perform energy minimization of the entire system to remove any steric clashes.
Causality: This ensures the starting point of the simulation is energetically favorable.
Equilibration:
Action: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases (NVT and NPT ensembles).
Causality: Equilibration allows the solvent and ions to relax around the solute, ensuring the system is stable before the production simulation begins.
Production MD:
Action: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints.
Causality: This phase generates the trajectory data that captures the dynamic behavior of the protein-ligand complex.
Trajectory Analysis:
Action: Analyze the trajectory for stability using metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone.
Causality: A stable RMSD over time suggests that the ligand remains bound in a consistent pose and the protein structure is not significantly perturbed.
Part 4: Binding Free Energy Calculation - A Quantitative Prediction
The final step is to calculate the binding free energy from the MD simulation trajectory, which provides a more accurate prediction than docking scores. MM/PBSA is a popular end-point method that balances accuracy and computational cost.
[11][12][16]
Caption: The principle of MM/PBSA binding free energy calculation.
Step-by-Step Protocol:
Snapshot Extraction:
Action: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.
Causality: Averaging over multiple snapshots provides a more statistically robust result than using a single structure.
Energy Calculation:
Action: For each snapshot, calculate the free energy for the complex, the protein, and the ligand individually. This calculation includes molecular mechanics (MM) energy, polar solvation energy (from the Poisson-Boltzmann model), and non-polar solvation energy.
Causality: This method calculates the individual energy components that contribute to binding.
Binding Free Energy Calculation:
Action: Calculate the binding free energy (ΔGbind) by subtracting the energies of the free protein and ligand from the energy of the complex.
Causality: This final value represents the predicted binding affinity. It's important to note that this method often neglects the entropic component for simplicity, providing a relative rather than absolute affinity.
[17]
Table 3: Hypothetical MM/PBSA Binding Free Energy Results
Energy Component
Average Value (kcal/mol)
Van der Waals Energy
-45.2
Electrostatic Energy
-21.5
Polar Solvation Energy
+38.8
Non-polar Solvation Energy
-4.1
Total Binding Free Energy (ΔGbind)
-32.0
Conclusion and Future Directions
This whitepaper has outlined a rigorous, multi-step computational workflow for predicting the binding affinity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate to a hypothetical protein kinase target. By integrating molecular docking, molecular dynamics simulations, and MM/PBSA calculations, we can generate a reliable hypothesis about the molecule's binding mode, stability, and affinity.
The hypothetical results presented suggest that the compound is a promising candidate for strong binding. The next logical steps would be to perform these calculations on other potential off-targets to assess selectivity, followed by in vitro experimental validation (e.g., through Isothermal Titration Calorimetry or Surface Plasmon Resonance) to confirm the computational predictions. This synergy between in silico prediction and experimental validation represents the future of efficient and successful drug discovery.
[2][26][27]
References
A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Vertex AI Search.
Basics, types and applications of molecular docking: A review.
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019, June 24). Chemical Reviews. [Link]
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020, December 30). Molecules. [Link]
How to Predict Protein–Ligand Binding Affinity. (2026, February 11). Rowan. [Link]
Molecular dynamics simulations and drug discovery. RSC Chemical Biology. [Link]
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Archives of Biochemistry and Biophysics. [Link]
Computationally predicting binding affinity in protein–ligand complexes: free energy-based simulations and machine learning-based scoring functions. (2020, June 26). Briefings in Bioinformatics. [Link]
A Review On Molecular Docking And Its Application. (2024, March 15).
Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. (2021, May 20). Briefings in Bioinformatics. [Link]
Applications of Molecular Dynamics Simul
Exploring protein–ligand binding affinity with electron density-based geometric deep learning. (2024). RSC Advances. [Link]
Applications of Molecular Dynamics Simulations in Drug Discovery. (2022). Methods in Molecular Biology. [Link]
A Review on Molecular Docking. (2021, May 20). Journal of Drug Delivery and Therapeutics.
Prediction of protein-ligand binding affinity via deep learning models. (2024, January 22). Briefings in Bioinformatics. [Link]
Molecular Docking: A powerful approach for structure-based drug discovery. Expert Opinion on Drug Discovery. [Link]
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015, May 15). Expert Opinion on Drug Discovery. [Link]
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 30). YouTube. [Link]
What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? (2021, June 24). Expert Opinion on Drug Discovery. [Link]
Assessing the performance of the MM/PBSA and MM/GBSA methods. 6. Capability to predict protein–protein binding free energies and re-rank binding poses generated by protein–protein docking. Physical Chemistry Chemical Physics. [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
Molecular dynamics-driven drug discovery. (2025). Physical Chemistry Chemical Physics. [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]
Molecular Docking Tutorial. University of Tromsø.
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. [Link]
DOCKING TUTORIAL. (2010, June 24). FlexX.
Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]
Pharmacokinetic profiling of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a Novel Chemical Entity Authored by: A Senior Application Scientist Preamble: Charting the Course...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a Novel Chemical Entity
Authored by: A Senior Application Scientist
Preamble: Charting the Course for a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process governed by a deep understanding of its biological interactions. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a compound characterized by its substituted benzoate and furan moieties, represents such an NCE with therapeutic potential yet an unwritten biological story. The elucidation of its pharmacokinetic (PK) profile—the study of how the organism affects the drug—is a critical early chapter in this narrative. It dictates the compound's dosing regimen, therapeutic efficacy, and safety profile.
This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic characterization of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind each experimental choice, ensuring a self-validating and robust data package. This document is designed for drug development professionals who require not just a methodology, but a cohesive strategy for navigating the preclinical assessment of a novel small molecule.
Part 1: Foundational Physicochemical & In Vitro ADME Profiling
Before initiating complex in vivo studies, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase, centered on physicochemical analysis and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, provides early indicators of potential successes and liabilities.
Physicochemical Characterization: The Molecule's Intrinsic Properties
The structure of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate—containing ester, chloro, methoxy, and formyl functional groups—suggests moderate lipophilicity and several potential sites for metabolic activity. Key parameters to be determined experimentally are solubility and lipophilicity.
Aqueous Solubility: This fundamental property directly influences dissolution and subsequent absorption. A kinetic solubility assay using a high-throughput method, such as nephelometry, across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4) is the standard initial approach.
Lipophilicity (LogD): The distribution coefficient at pH 7.4 (LogD7.4) is a critical predictor of membrane permeability, plasma protein binding, and volume of distribution. The shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4 remains the gold standard, though higher-throughput chromatographic methods can provide reliable estimates.
In Vitro Absorption: Predicting Oral Bioavailability
For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.
Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions between cells. A value >200 Ω·cm² is typically considered acceptable.
Transport Experiment (A→B): The test compound is added to the apical (A) side, representing the intestinal lumen. Samples are collected from the basolateral (B) side, representing the blood, at various time points (e.g., 30, 60, 90, 120 minutes).
Transport Experiment (B→A): In a separate set of wells, the experiment is reversed. The compound is added to the basolateral side, and samples are taken from the apical side to assess active efflux.
Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
In Vitro Metabolism: Gauging Metabolic Stability
The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. The initial screen for metabolic lability is typically performed using liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes.
Protocol: Liver Microsomal Stability Assay
Reaction Setup: The test compound (at a low concentration, e.g., 1 µM) is incubated with pooled human or rodent liver microsomes in a phosphate buffer at 37°C.
Initiation: The reaction is initiated by the addition of the NADPH-regenerating system, which is a required cofactor for CYP450 enzyme activity. A parallel incubation without NADPH serves as a negative control.
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
Data Interpretation: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Parameter
High Stability
Moderate Stability
Low Stability
In Vitro t1/2 (min)
> 60
15 - 60
< 15
Interpretation
Likely to have low hepatic clearance
Further investigation needed
Likely to have high hepatic clearance
Table 1: General interpretation of microsomal stability data.
In Vitro Distribution: Plasma Protein Binding
Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. Therefore, determining the extent of plasma protein binding (PPB) is essential. Rapid equilibrium dialysis (RED) is a robust and widely used method.
Protocol: Rapid Equilibrium Dialysis (RED) Assay
Device Setup: The compound is added to plasma (human and relevant preclinical species) and loaded into the sample chamber of a RED device. The adjacent chamber is filled with buffer. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.
Incubation: The device is sealed and incubated with shaking at 37°C for 4-6 hours to allow for equilibrium to be reached.
Sampling & Analysis: At the end of the incubation, samples are taken from both the plasma and buffer chambers. The concentrations in each are determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 2: In Vivo Pharmacokinetic Evaluation in Preclinical Species
Following promising in vitro data (e.g., good permeability, moderate stability), the next logical step is to evaluate the compound's behavior in a living system. Rodent models, typically Sprague-Dawley rats, are the standard for initial in vivo PK studies.
Study Design: The Intravenous and Oral Arms
A comprehensive initial PK study requires both intravenous (IV) and oral (PO) administration to determine fundamental parameters, including bioavailability.
Caption: Workflow for a discrete IV and PO rodent PK study.
Protocol: Rat Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
Dose Formulation: The compound is formulated in a suitable vehicle. For IV, this must be a clear, sterile solution (e.g., saline with a cosolvent like DMSO or PEG400). For PO, a suspension or solution in a vehicle like 0.5% methylcellulose is common.
Administration:
IV Group: A single bolus dose (e.g., 1 mg/kg) is administered.
PO Group: A single dose (e.g., 10 mg/kg) is administered via oral gavage.
Blood Sampling: Serial blood samples (~100 µL) are collected into anticoagulant-treated tubes at predefined time points. A typical schedule for IV might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO, it might be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C pending analysis.
Bioanalysis: A validated LC-MS/MS method is used to accurately quantify the concentration of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in the plasma samples.
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using software like Phoenix WinNonlin. Non-compartmental analysis (NCA) is used to calculate key PK parameters.
Key Pharmacokinetic Parameters and Their Interpretation
The data from the in vivo study are distilled into a set of standard parameters that collectively describe the compound's disposition.
Parameter
Abbreviation
Description
Calculated From
Area Under the Curve
AUC
The total exposure of the drug over time.
IV and PO data
Clearance
CL
The volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.
IV data (Dose/AUCIV)
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
IV data
Terminal Half-Life
t1/2
The time required for the plasma concentration of a drug to decrease by half.
IV and PO data
Maximum Concentration
Cmax
The highest concentration of the drug observed in the plasma after oral dosing.
PO data
Time to Cmax
Tmax
The time at which Cmax is reached.
PO data
Oral Bioavailability
F%
The fraction of the orally administered dose that reaches systemic circulation.
(AUCPO/DosePO) / (AUCIV/DoseIV) x 100
Table 2: Primary pharmacokinetic parameters derived from in vivo studies.
Part 3: Synthesis and Strategic Interpretation
The ultimate goal of this profiling is not to generate disparate data points but to synthesize them into a cohesive profile that informs future development. The in vitro data should rationalize the in vivo observations. For example, low oral bioavailability (F%) might be explained by high efflux (from Caco-2 data) or high first-pass metabolism (from microsomal stability data). High clearance (CL) in vivo should correlate with low stability in vitro. This integrated understanding is crucial for making informed decisions, such as whether to proceed with the compound, select a different NCE, or engage in medicinal chemistry efforts to optimize its PK properties. This systematic, hypothesis-driven approach ensures the trustworthiness and scientific validity of the entire pharmacokinetic evaluation.
References
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay in drug discovery. Methods in Molecular Biology, 1256, 139-151. [Link]
Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. [Link]
Exploratory
The Emerging Potential of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate: A Technical Guide for Drug Discovery
Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic and aromatic scaffolds is a cornerstone of rational drug des...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic and aromatic scaffolds is a cornerstone of rational drug design. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a molecule situated at the confluence of several key pharmacophores, represents a compelling, albeit underexplored, platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its predicted biological significance, tailored for researchers, medicinal chemists, and professionals in drug development.
The core structure of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate integrates a substituted benzoate ring with a 5-formylfuran-2-yl moiety. The furan ring is a versatile five-membered aromatic heterocycle prevalent in numerous pharmacologically active compounds, contributing to a diverse range of therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3][4][5] The aldehyde functionality at the 5-position of the furan ring offers a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
The benzoate portion of the molecule is decorated with a chloro and a methoxy substituent. These seemingly simple substitutions can profoundly influence the compound's physicochemical properties and biological activity. The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating substituent, can modulate the electronic environment of the aromatic ring, impacting target binding and metabolic stability.[6] This strategic substitution pattern suggests a deliberate design to probe and optimize interactions within a biological target.
This guide will delineate a plausible and efficient synthetic route to Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, leveraging modern cross-coupling methodologies. Furthermore, by dissecting the known biological activities of its constituent fragments, we will project its potential therapeutic applications and outline future research directions.
Synthetic Pathways and Methodologies
The synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out as a particularly robust method for this transformation due to the commercial availability of the key precursors and the typically high yields and functional group tolerance of the reaction.[7][8]
An alternative, the Stille coupling, which utilizes an organotin reagent, is also a viable strategy.[9][10][11] While organostannanes are often stable and reactive, the toxicity of tin compounds and the difficulty in removing tin-containing byproducts can be a drawback.[9][12]
The recommended synthetic approach involves the Suzuki-Miyaura coupling of Methyl 5-bromo-2-chloro-4-methoxybenzoate with 5-Formyl-2-furanboronic acid . Both of these key starting materials are commercially available, which significantly streamlines the synthetic process.
Solvent System (e.g., Toluene and Water, or Dioxane and Water)
Inert Gas (Nitrogen or Argon)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-chloro-4-methoxybenzoate (1.0 eq) and 5-Formyl-2-furanboronic acid (1.1-1.5 eq).
Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh3)4) and the base (e.g., 2.0 eq of K2CO3).
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water). Degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Predicted Biological Activities and Therapeutic Potential
While direct biological data for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is not extensively published, a strong case for its potential therapeutic relevance can be built upon the well-documented activities of its structural components. The convergence of the furan-aldehyde and the substituted benzoate motifs suggests a high probability of interesting pharmacological properties.
Anticancer Potential
The furan scaffold is a key structural motif in numerous molecules with demonstrated anticancer activity.[1][4][5] Furan-containing compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[18] Specifically, derivatives of 5-formylfuran have exhibited cytotoxic effects against cancer cells.[19] The aldehyde group can act as a Michael acceptor or form Schiff bases with biological nucleophiles, such as amino acid residues in proteins, potentially leading to the inhibition of key enzymes or signaling pathways involved in cancer progression.
Furthermore, substituted benzoates and benzofurans have been extensively investigated as anticancer agents.[15] The presence of a methoxy group on the benzene ring has been shown in some cases to enhance anticancer activity.[15] The chloro substituent can also contribute to binding affinity and modulate the electronic properties of the molecule. Therefore, it is hypothesized that Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate may exhibit antiproliferative activity against various cancer cell lines.
Figure 2: Hypothesized anticancer mechanism of action.
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents.[2][3][14] The furan nucleus is a component of established antimicrobial drugs like nitrofurantoin.[1] The mechanism of action often involves the metabolic activation of the furan ring within microbial cells to generate reactive species that damage cellular components. The 5-formyl group can also contribute to antimicrobial activity through various mechanisms. It is plausible that Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate could exhibit activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties
Several furan and benzofuran derivatives have been reported to possess anti-inflammatory properties.[2][4] These compounds can modulate inflammatory pathways, and their antioxidant effects may also contribute to their anti-inflammatory action. The specific substitution pattern on the benzoate ring of the target molecule could influence its interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Future Directions and Research Opportunities
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate presents a promising starting point for further investigation and development. The following are key areas for future research:
Biological Screening: A comprehensive biological evaluation of the compound is warranted. This should include in vitro screening against a panel of cancer cell lines, a spectrum of bacterial and fungal strains, and assays to assess its anti-inflammatory and antioxidant activities.
Structure-Activity Relationship (SAR) Studies: The aldehyde functionality provides a convenient handle for the synthesis of a library of derivatives. Modifications at this position, such as the formation of imines, oximes, or hydrazones, could lead to compounds with enhanced potency and selectivity.
Mechanism of Action Studies: For any observed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a strategically designed molecule with significant potential in drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies using commercially available starting materials. Based on the well-documented pharmacological activities of its constituent furan and substituted benzoate moieties, this compound is a prime candidate for investigation as a novel anticancer, antimicrobial, or anti-inflammatory agent. This technical guide provides the foundational knowledge and a clear research roadmap for scientists and drug development professionals to unlock the therapeutic potential of this promising chemical entity.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2) is an advanced, highly functionalized pharmaceutical intermediate. Characterized by a halogenated benzoate core conjugated with a formyl-substituted furan, its structural complexity presents unique thermodynamic challenges during synthesis, crystallization, and scale-up.
Understanding the thermodynamic properties of such active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory checkbox; it is the fundamental basis for predicting phase behavior, optimizing solvent systems, and ensuring batch-to-batch consistency[1]. This whitepaper provides an in-depth, self-validating technical framework for extracting and modeling the core thermodynamic parameters—thermal stability, solubility thermodynamics, and polymorphic energy landscapes—of this specific class of molecules.
Structural Thermodynamics & Predictive Behavior
The thermodynamic behavior of a molecule is directly dictated by its intermolecular forces. For Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (Molecular Formula: C14H11ClO5), the energy required to disrupt its crystal lattice (Enthalpy of Fusion,
ΔHfus
) is governed by:
Dipole-Dipole Interactions: Driven by the highly electronegative chlorine atom and the carbonyl oxygen of the ester and formyl groups.
Hydrogen Bonding Potential: The methoxy and formyl oxygens act as potent hydrogen bond acceptors, heavily influencing the entropy of solution (
ΔSsol
) when interacting with protic solvents.
π−π
Stacking: The planar nature of the benzoate and furan rings facilitates dense crystal packing, generally leading to higher melting points and lower ideal solubility.
By mastering these thermodynamic principles, formulation scientists can rationally design crystallization processes rather than relying on empirical trial and error[1].
Core Experimental Workflows: Thermal Analysis
Thermal analysis forms the bedrock of thermodynamic profiling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are routinely used to map phase transitions and quantify the heat flow associated with melting and crystallization[2].
Protocol 1: Thermal Stability and Phase Transition Mapping
Step 1: TGA Pre-Screening
Action: Heat 5 mg of the sample from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
Causality: DSC sensors are highly sensitive and easily fouled. Running a DSC scan past a compound's decomposition temperature (
Td
) can permanently damage the instrument and confound melting data. TGA establishes the absolute upper thermal limit before DSC is attempted[2].
Self-Validation Mechanism: Monitor the derivative thermogravimetry (DTG) curve. A return to a stable baseline after mass loss confirms the completion of the degradation event, validating the calculated
Td
onset.
Step 2: DSC Heat-Cool-Heat Cycle
Action: Encapsulate 3-5 mg of the compound in a hermetically sealed aluminum pan. Heat at 10 °C/min to
Td−20
°C, cool rapidly at 20 °C/min to -20 °C, and reheat at 10 °C/min.
Causality: The initial heating cycle erases the thermal history of the crystal (e.g., mechanical stresses from milling). The cooling cycle assesses the compound's propensity to form an amorphous glass. The second heating cycle provides the true, unperturbed melting point (
Tm
) and enthalpy of fusion (
ΔHfus
).
Self-Validation Mechanism: The integration of the endothermic melting peak must yield a consistent
ΔHfus
across multiple sample aliquots. If the second heating cycle reveals a glass transition (
Tg
) followed by an exothermic cold crystallization peak, the protocol successfully validates the compound's polymorphic or amorphous tendencies[2].
Caption: Comprehensive thermodynamic characterization workflow for pharmaceutical intermediates.
Solubility Thermodynamics & Modeling
Solubility is not a static physical property; it is a temperature-dependent thermodynamic equilibrium. Evaluating the solubility of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate across a thermal gradient allows scientists to extract the enthalpy and entropy of mixing.
Protocol 2: Isothermal Equilibration and Quantification
Step 1: Isothermal Equilibration
Action: Suspend excess solid intermediate in selected pure solvents (e.g., ethanol, ethyl acetate, acetonitrile) within sealed, jacketed glass vessels. Agitate at constant temperatures (ranging from 283.15 K to 323.15 K) for 72 hours.
Causality: Thermodynamic solubility requires absolute equilibrium between the solid crystal lattice and the solvated molecules. Premature sampling yields kinetic (apparent) solubility, which artificially skews subsequent thermodynamic calculations.
Self-Validation Mechanism: Sample the suspension at 48, 60, and 72 hours. Equilibrium is self-validated when the concentration variance between three consecutive time points is less than 2%.
Action: Filter the supernatant through a pre-warmed 0.22
μ
m PTFE syringe filter. Dilute immediately and quantify via HPLC-UV. Simultaneously, recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD).
Causality: High temperatures and prolonged agitation can induce chemical degradation or solvent-mediated polymorphic transformations. HPLC ensures the measured concentration reflects the intact molecule, while PXRD confirms the solid phase hasn't transitioned to a solvate.
Self-Validation Mechanism: Chromatographic purity >99.5% post-equilibration validates chemical stability. A PXRD pattern matching the starting material validates phase stability.
Thermodynamic Modeling Algorithms
Once empirical solubility data is gathered, it must be mathematically modeled to extract thermodynamic constants:
1. The van't Hoff Equation:
The ideal solubility and the dissolution trajectory can be modeled using the van't Hoff equation, which assumes a constant enthalpy of solution over the measured temperature range[3].
lnx=−RTΔHsol+RΔSsol
Plotting
lnx
(mole fraction solubility) against
1/T
yields a linear relationship where the slope dictates the enthalpy of solution (
ΔHsol
) and the intercept provides the entropy (
ΔSsol
). Positive thermodynamic values indicate that the dissolution process is endothermic and entropy-driven[4].
2. The Modified Apelblat Model:
Because real-world solutions of complex halogenated aromatics often deviate from ideality, the modified Apelblat model is applied. This model accounts for the temperature dependence of the heat capacity of the solution, providing a highly accurate curve fit with minimal root-mean-square deviation (RMSD)[4].
Polymorphism and Gibbs Free Energy
More than 50% of APIs and advanced intermediates exhibit polymorphism—the ability to crystallize in multiple distinct lattice arrangements[5]. The thermodynamic stability of these polymorphs is strictly governed by their Gibbs free energy (
ΔG
).
Monotropic Systems: If one polymorph has a lower free energy (and thus higher stability) across all temperatures below the melting point, the system is monotropic.
Enantiotropic Systems: If the stability ranking crosses over at a specific transition temperature (
Tt
), the system is enantiotropic.
For a compound like Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, identifying the most thermodynamically stable polymorph is critical to prevent spontaneous, solvent-mediated transformations during storage or downstream formulation[5].
Caption: Energy landscape and polymorphic transformation pathways during crystallization.
Quantitative Data Presentation
As specific empirical thermodynamic data for CAS 2099143-07-2 is proprietary or pending primary literature publication, the following table synthesizes representative baseline parameters for structurally analogous halogenated furan-benzoate intermediates. These values serve as a benchmark for experimental validation.
Biological activity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate derivatives
An In-Depth Technical Guide to the Biological Activity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate Derivatives Executive Summary The furan ring, a five-membered aromatic heterocycle, is a "privileged stru...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biological Activity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate Derivatives
Executive Summary
The furan ring, a five-membered aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant pharmacological properties.[1][2] When integrated into a larger molecular architecture, such as the furanobenzoate scaffold of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, it offers a versatile platform for developing novel therapeutic agents. The inherent reactivity of the formyl group, combined with the specific electronic and steric properties imparted by the chloro and methoxy substituents on the benzoate ring, allows for the creation of diverse chemical libraries. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of derivatives based on this core structure, with a primary focus on their potential as anticancer and antimicrobial agents. Drawing from established research on related furan and benzofuran compounds, we will explore the causality behind experimental design, detail validated protocols, and elucidate the structure-activity relationships that govern their therapeutic potential.
Part 1: The Core Scaffold: Synthesis and Derivatization
Introduction to the Furanobenzoate Core
The combination of a furan moiety and a substituted benzoic acid ester creates a hybrid structure with significant therapeutic promise. The furan ring acts as a bioisostere for phenyl groups, offering modified electronic and steric characteristics that can enhance metabolic stability and drug-receptor interactions.[2] The benzoate portion, decorated with a chloro group and a methoxy group, provides specific lipophilicity and hydrogen bonding capabilities that are crucial for target engagement. The chloro-substituent, in particular, is known to enhance the biological activity of many therapeutic agents.[3][4] The most critical feature for derivatization is the aldehyde (formyl) group on the furan ring, which serves as a highly reactive chemical handle for synthesizing a wide array of derivatives, including Schiff bases and hydrazones.[5]
General Synthetic Strategy
The synthesis of the core scaffold and its subsequent derivatives involves a multi-step process that leverages established organic chemistry reactions. The workflow is designed for efficiency and modularity, allowing for the introduction of diversity at the final step.
Caption: General workflow for synthesis and derivatization.
Protocol: Synthesis of the Core Scaffold
Starting Material: Begin with commercially available Methyl 2-chloro-4-methoxybenzoate.
Coupling Reaction: Introduce the furan ring at the 5-position using a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with 2-furanboronic acid or a Stille coupling with 2-(tributylstannyl)furan. This step requires careful optimization of the catalyst, ligand, and base to achieve high yield.
Formylation: Introduce the formyl group onto the furan ring. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard and effective method for formylating electron-rich heterocycles like furan. The reaction is typically performed at low temperatures (0-10 °C) and then allowed to warm, followed by aqueous workup.
Purification: The final core molecule is purified using column chromatography on silica gel to ensure high purity for subsequent derivatization.
Key Derivatization Pathways: The Versatile Formyl Group
The aldehyde functionality is a cornerstone of medicinal chemistry, enabling facile conversion into a multitude of other functional groups. The primary route for creating derivatives from the core molecule is through condensation reactions with primary amines to form imines (Schiff bases).
Reactants: A diverse library of primary amines (R-NH₂) or hydrazines can be used. The choice of the 'R' group (e.g., substituted anilines, aliphatic amines, hydrazides) is critical for modulating the biological activity of the final derivative.
Reaction: The core molecule is dissolved in a suitable solvent, such as ethanol or methanol. A slight excess of the primary amine is added, often with a catalytic amount of acid (e.g., acetic acid), and the mixture is heated to reflux for several hours.[7]
Outcome: The reaction produces the corresponding Schiff base derivative. These derivatives often have altered solubility, lipophilicity, and geometric properties, which can profoundly impact their interaction with biological targets.
Part 2: Anticancer Activity
Derivatives of furan and benzofuran are widely recognized for their potent cytotoxic effects against a range of human cancer cell lines.[8][9] The mechanisms are often multifactorial, involving the induction of programmed cell death (apoptosis), halting the cell cycle, and disrupting critical oncogenic signaling pathways.[1][10]
Overview of Cytotoxic Efficacy
The anticancer potential of a compound is initially quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell proliferation. The table below compiles representative data from related benzofuran derivatives to illustrate the typical potency observed.
Derivative Class
Cancer Cell Line
IC₅₀ (µM)
Key Findings & Reference
Benzo[b]furan-PI3K Inhibitor
MCF-7 (Breast)
0.051
Potent inhibition of the PI3K/Akt/mTOR pathway.[10]
Furan-based Triazinone
MCF-7 (Breast)
2.96
Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
Superior inhibition compared to cisplatin (IC₅₀ 2.184 µM).[12]
Mechanism of Action 1: Induction of Apoptosis and Cell Cycle Arrest
A primary strategy in cancer therapy is to trigger apoptosis in malignant cells. Furan derivatives have been shown to initiate this process through the intrinsic (mitochondrial) pathway.[1] This is often coupled with the ability to arrest the cell cycle, preventing cancer cells from dividing.[12]
Apoptosis Induction: These compounds can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, which execute cell death.
Cell Cycle Arrest: Analysis frequently reveals that cells treated with these derivatives accumulate in the G2/M phase of the cell cycle.[10][12] This arrest prevents mitotic entry and subsequent cell division, ultimately leading to apoptosis if the cellular damage cannot be repaired.
Caption: Intrinsic pathway of apoptosis induction.
Mechanism of Action 2: Disruption of Key Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in many cancers.[10] Targeting this pathway is a validated strategy for cancer therapy.
Inhibition: Certain benzo[b]furan derivatives have been demonstrated to effectively inhibit the phosphorylation of key proteins in this cascade, including Akt and mTOR.[10]
Downstream Effects: By blocking this pathway, the derivatives prevent the pro-survival and pro-proliferative signals from reaching the nucleus, thereby promoting apoptosis and reducing cell growth. This targeted approach is often more specific and can be less toxic than traditional chemotherapy.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each derivative.
Part 3: Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action.[13] Furan-containing compounds have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties.[2]
Spectrum of Activity and Key Mechanisms
Derivatives based on the furanobenzoate scaffold are expected to exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[14] The presence of the chloro-substituent is particularly noteworthy, as chlorinated phenols and related structures are known to possess antimicrobial properties.[3]
Inhibition of Biofilm Formation: A critical virulence factor for many bacteria is the ability to form biofilms, which are communities of bacteria embedded in a self-produced matrix. Biofilms render bacteria highly tolerant to conventional antibiotics.[15] Certain furanone and thymol derivatives have been shown to inhibit biofilm formation at sub-inhibitory concentrations, representing a key therapeutic strategy.[3][15]
Synergistic Effects: These derivatives can act as adjuvants, enhancing the efficacy of existing antibiotics. Checkerboard assays have demonstrated strong synergy between furanone derivatives and aminoglycosides (e.g., gentamicin, kanamycin) against S. aureus.[15] This approach can restore the utility of older antibiotics against resistant strains.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, specific structural features are critical:
Halogenation: The presence of a chlorine atom on the benzoate ring is anticipated to contribute significantly to antimicrobial potency, potentially by increasing membrane disruption or interaction with key bacterial enzymes.[3]
Lipophilicity: The overall lipophilicity of the molecule, modulated by the 'R' group on the Schiff base derivative, will influence its ability to penetrate the bacterial cell wall and membrane. A balance is required, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.[16]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard procedure.[13]
Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 4: Conclusion and Future Directions
Derivatives of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate represent a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility and the reactive nature of the formyl group allow for the creation of large, diverse libraries of compounds. The foundational evidence from related furan and benzofuran structures strongly suggests that these derivatives possess significant potential as both anticancer and antimicrobial agents. Their anticancer activity is likely mediated through the induction of apoptosis and the targeted disruption of oncogenic signaling pathways like PI3K/Akt/mTOR. As antimicrobials, their ability to inhibit biofilm formation and act synergistically with existing antibiotics makes them particularly attractive candidates to combat antibiotic resistance.
Future research should focus on synthesizing a focused library of derivatives to establish a clear structure-activity relationship for this specific scaffold. Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. Further mechanistic studies will also be crucial to identify the precise molecular targets responsible for their biological effects, paving the way for the rational design of next-generation therapeutics.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (N/A). Oriental Journal of Chemistry.
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (N/A). Bentham Science Publishers.
Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. (2016). PubMed.
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (N/A). PMC.
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Application Note: A Comprehensive Protocol for the Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract: This document provides a detailed, research-grade protocol for the synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a substituted biaryl compound with potential applications as a key inter...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a detailed, research-grade protocol for the synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a substituted biaryl compound with potential applications as a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide explains the causality behind critical experimental choices, from reagent selection to reaction setup and purification, ensuring a reproducible and high-yield outcome. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for constructing complex molecular architectures.
Introduction and Strategic Approach
The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern organic chemistry, as these motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2] The target molecule, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, incorporates a chlorinated methoxybenzoate core linked to a functionalized furan ring. This structure presents an interesting synthetic challenge that is efficiently addressed using palladium-catalyzed cross-coupling technology.[2][3][4]
Rationale for Employing Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction was selected for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[5][6] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium(0) complex.[6][7]
The key advantages for this specific synthesis are:
High Selectivity: The reaction is highly selective for the coupling of the aryl bromide in the presence of a less reactive aryl chloride on the benzoate starting material.
Functional Group Tolerance: The ester and aldehyde functionalities on the respective coupling partners are well-tolerated, obviating the need for protection/deprotection steps.[8]
Reagent Stability: 5-Formylfuran-2-boronic acid is an air-stable solid that is convenient to handle, unlike many other more sensitive organometallic reagents.[9]
The Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[7][10]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][10]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
The Strategic Role of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds with significant therapeutic potential is paramount. Among these, furan-containing compounds have garnered considerable attention...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds with significant therapeutic potential is paramount. Among these, furan-containing compounds have garnered considerable attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide delves into the technical application of a key furan-based precursor, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a molecule of strategic importance in the synthesis of advanced therapeutic agents. Its primary utility lies in its role as a crucial building block for the synthesis of potent enzyme inhibitors, most notably exemplified by its application in the development of GSK2256294, a selective inhibitor of soluble epoxide hydrolase (sEH).
This document provides a comprehensive overview of the synthesis, chemical properties, and applications of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and insights into its utilization in the synthesis of next-generation therapeutics.
Introduction: The Significance of Furan Scaffolds and Soluble Epoxide Hydrolase Inhibition
The furan moiety is a versatile heterocyclic aromatic ring that is a common feature in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The incorporation of a furan ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.[1]
A particularly compelling application of furan-containing precursors is in the development of inhibitors for soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic effects.[4][5] By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of conditions, including hypertension, inflammatory disorders, and pain.[3][4]
GSK2256294 is a potent and selective sEH inhibitor that has undergone clinical investigation for various inflammatory conditions.[2][6][7] The synthesis of this complex molecule relies on the strategic use of key intermediates, including Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate: A Key Synthetic Intermediate
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. A crucial step in this synthesis is the formation of the carbon-carbon bond between the substituted benzene ring and the furan ring, which is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
The general synthetic strategy involves the preparation of two key fragments: a substituted chlorobenzoate derivative and a furan boronic acid or ester derivative. These fragments are then coupled to yield the desired product.
Protocol: Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate via Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-chloro-5-bromo-4-methoxybenzoate (1.0 eq), 5-Formylfuran-2-boronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). The biphasic solvent system is often effective for Suzuki couplings, with the aqueous phase containing the base and the organic phase dissolving the reactants and catalyst.[1]
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate as a solid.
Expected Yield: 70-85%
Characterization Data: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application in the Synthesis of GSK2256294
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate serves as a pivotal intermediate in the multi-step synthesis of the sEH inhibitor, GSK2256294. The formyl group on the furan ring is a versatile handle for further chemical transformations.
Diagram of the Downstream Conversion:
Conversion of the precursor to GSK2256294.
The formyl group can undergo reductive amination with a suitable amine to introduce a key nitrogen-containing side chain. This is followed by a series of reactions, including amide bond formation, to construct the final, complex structure of GSK2256294. The presence of the chloro and methoxy substituents on the benzoate ring also plays a crucial role in modulating the electronic properties and binding affinity of the final drug molecule to the sEH active site.
The Role of Soluble Epoxide Hydrolase in Disease
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with both C-terminal hydrolase and N-terminal phosphatase activity. The C-terminal hydrolase domain is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).
Signaling Pathway Diagram:
The arachidonic acid cascade and the role of sEH.
Inhibition of sEH by molecules like GSK2256294 leads to an accumulation of EETs, thereby potentiating their beneficial effects. This mechanism of action has shown therapeutic promise in a variety of preclinical models of disease, including:
Cardiovascular Diseases: By promoting vasodilation and reducing inflammation, sEH inhibitors have the potential to treat hypertension and atherosclerosis.[4]
Inflammatory Diseases: The anti-inflammatory properties of EETs make sEH inhibitors attractive candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuropathic Pain: By modulating ion channels and reducing neuroinflammation, sEH inhibitors have demonstrated analgesic effects in models of chronic pain.
Conclusion
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a valuable and versatile precursor in the field of drug discovery. Its strategic importance is underscored by its role in the synthesis of the potent sEH inhibitor GSK2256294. The synthetic protocols and applications detailed in this guide highlight the utility of this compound for researchers and scientists working at the forefront of medicinal chemistry. A thorough understanding of its synthesis and reactivity will undoubtedly facilitate the development of novel therapeutics targeting sEH and other important biological targets.
References
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2021). Journal of Medicinal Chemistry.
Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. (2016). Organic Process Research & Development.
Furan Derivatives and Their Role in Pharmaceuticals. (2025).
A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences.
IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLIC
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.
The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells. (2021).
Review Article Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive. (2023).
GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. (2021). Hypertension.
Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis.
Discovery of Heterobicyclic Templates for Novel Metabotropic Glutam
Application Notes and Protocols for the Solubilization of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in Cell Culture Assays
Introduction: Navigating the Challenges of Hydrophobic Compound Delivery in Cellular Assays The successful integration of novel chemical entities into cell-based assays is a cornerstone of modern drug discovery and biolo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Hydrophobic Compound Delivery in Cellular Assays
The successful integration of novel chemical entities into cell-based assays is a cornerstone of modern drug discovery and biological research. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a compound of interest for its potential biological activities, presents a common challenge due to its predicted hydrophobic nature. Ensuring its effective and consistent delivery to cells in an aqueous culture environment is paramount for obtaining reliable and reproducible data.
This comprehensive guide provides a detailed protocol and best practices for the dissolution of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate for in vitro studies. We will address the critical aspects of solvent selection, stock solution preparation, and the mitigation of solvent-induced cytotoxicity, empowering researchers to confidently incorporate this and similar hydrophobic compounds into their experimental workflows.
Physicochemical Properties and Solvent Selection Rationale
Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a broad spectrum of polar and non-polar compounds.[2] However, it is crucial to acknowledge that DMSO is not biologically inert and can exert toxic effects on cells at higher concentrations.[3] The general consensus in the scientific community is to maintain the final concentration of DMSO in the cell culture medium at or below 0.5%, with an ideal target of ≤ 0.1% to minimize off-target effects.[4][5][6][7]
The selection of a suitable solvent and its final concentration represents a critical optimization step that balances compound solubility with the maintenance of cellular health and integrity.
Experimental Protocols
Part 1: Preliminary Solubility Assessment
For a novel compound where solubility is unknown, a small-scale preliminary solubility test is essential to determine the appropriate concentration for the stock solution.
Weighing the Compound: Accurately weigh a small amount (e.g., 1-2 mg) of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate into a pre-weighed sterile microcentrifuge tube.
Initial Solvent Addition: Add a small, precise volume of DMSO to the tube to achieve a high target concentration (e.g., 100 mM). The volume of DMSO can be calculated using the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
Visual Inspection: Carefully inspect the solution against a light source. If the solid has completely dissolved, the compound is soluble at that concentration.
Iterative Testing: If the compound has not fully dissolved, add a small, precise volume of DMSO to decrease the concentration (e.g., to 50 mM, then 25 mM) and repeat the vortexing and inspection steps until complete dissolution is achieved. The highest concentration at which the compound fully dissolves is the maximum practical stock concentration.
Part 2: Preparation of a Concentrated Stock Solution in DMSO
Once the maximum soluble concentration is determined, a larger volume of the stock solution can be prepared. The following protocol is for preparing a 10 mM stock solution, a common starting concentration for many compounds.
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
Analytical balance
Calibrated micropipettes and sterile tips
Vortex mixer
Optional: Sonicator
Procedure:
Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 0.001 L * 294.6871 g/mol * 1000 mg/g = 2.947 mg
Weighing: Carefully weigh out the calculated mass of the compound into a sterile amber or foil-wrapped microcentrifuge tube.
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
Dissolution: Tightly cap the tube and vortex vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[6]
Visual Confirmation: Visually confirm that no particulate matter remains in the solution.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2][5]
Part 3: Preparation of Working Solutions and Dosing Cells
The concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium.
Procedure:
Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound, it is best to perform serial dilutions.
First, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium (to 100 µM) and then further dilute this intermediate solution 1:10 in the final cell culture plate.
When adding the DMSO stock to the medium, add it dropwise while gently swirling the medium to ensure rapid mixing and prevent localized high concentrations of DMSO that can cause precipitation.[6]
Final Concentration of DMSO: Crucially, calculate the final percentage of DMSO in your cell culture wells and ensure it remains within the non-toxic range for your specific cell line (ideally ≤ 0.1%).[3]
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO in the cell culture medium as is present in the highest concentration of your test compound. This allows for the differentiation of the effects of the compound from any potential effects of the solvent itself.[7]
Workflow for Preparing Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate for Cell Culture
Caption: Workflow for the preparation and use of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in cell culture.
Solvent Considerations and Cytotoxicity
The choice of solvent and its final concentration in the cell culture medium can significantly impact experimental outcomes. The following table summarizes key properties of DMSO and highlights important considerations for its use in cell-based assays.
Solvent
Properties
Recommended Final Concentration in Cell Culture
Key Considerations
Dimethyl sulfoxide (DMSO)
Highly polar aprotic solvent, dissolves a wide range of compounds.
- Can induce cell differentiation and affect cell signaling pathways.[3]- Toxicity is cell-line dependent; a preliminary toxicity test is recommended.- Use anhydrous, high-purity DMSO to prevent compound precipitation.[2]- Always include a vehicle control in experiments.
Protocol: Determining Solvent Cytotoxicity
Before initiating extensive experiments, it is prudent to determine the tolerance of your specific cell line to DMSO.
Materials:
Your cell line of interest
Appropriate cell culture medium and supplements
96-well cell culture plates
Anhydrous DMSO
Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)[8]
Procedure:
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your cell culture medium to achieve final concentrations ranging from, for example, 0.01% to 2.0% (v/v).
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO. Also include a "medium only" control (0% DMSO).
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control. This concentration should be considered the maximum allowable for your subsequent experiments.
Conclusion and Best Practices
The successful use of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in cell culture assays hinges on a meticulous approach to its dissolution and delivery. By following the protocols outlined in this guide, researchers can prepare stable, concentrated stock solutions and accurately dose cells while minimizing the confounding effects of solvent toxicity.
Key Takeaways:
Prioritize a preliminary solubility test to determine the optimal stock solution concentration.
Use high-purity, anhydrous DMSO as the primary solvent.
Maintain the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.
Always include a vehicle control in your experimental design.
Perform a DMSO cytotoxicity assay to establish the tolerance of your specific cell line.
Store stock solutions in single-use aliquots at low temperatures (-20°C or -80°C) and protected from light.
By adhering to these principles, researchers can ensure the integrity of their cellular models and obtain high-quality, reproducible data in their investigations of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate and other challenging hydrophobic compounds.
References
Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
Lorenzen, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 36(1), 52-57. Retrieved from [Link]
ResearchGate. (2015). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link]
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. Retrieved from [Link]
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
The Synthetic Versatility of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate: A Gateway to Novel Heterocyclic Scaffolds
Introduction: A Molecule of Latent Potential In the landscape of organic synthesis and medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity often unlocks novel biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Molecule of Latent Potential
In the landscape of organic synthesis and medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity often unlocks novel biological activities and chemical functionalities. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a prime exemplar of such a design. This molecule, while not extensively documented in current literature, presents a rich platform for synthetic diversification. Its architecture, featuring a reactive formyl-substituted furan ring coupled to a functionalized benzoate core, positions it as a highly valuable, yet underexplored, building block. The inherent reactivity of the aldehyde group, combined with the potential for transformations on the aromatic ring, opens avenues for the construction of complex heterocyclic systems, making it a compound of significant interest to researchers in drug discovery and materials science. Furan-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the prospective applications of this versatile molecule, complete with detailed, field-proven protocols and mechanistic insights.
Synthetic Strategy: Accessing the Core Scaffold
The construction of the target molecule, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, is most judiciously approached through a palladium-catalyzed cross-coupling reaction. Both Suzuki-Miyaura and Stille couplings represent robust and well-established methods for the formation of the pivotal aryl-furan bond.[4][5][6][7][8]
Conceptual Synthetic Workflow
Caption: Proposed synthetic routes to the target compound via Suzuki or Stille cross-coupling.
Application I: Synthesis of Stilbene and Chalcone Analogs via Wittig Reaction
The formyl group of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a classical electrophile for olefination reactions. The Wittig reaction, in particular, provides a reliable method for the formation of a carbon-carbon double bond, yielding stilbene or chalcone-like structures which are of significant interest in medicinal chemistry.[9][10]
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide. The geometry of the resulting alkene is influenced by the nature of the ylide.[10]
Detailed Experimental Protocol: Synthesis of a Stilbene Analog
Objective: To synthesize Methyl 2-chloro-4-methoxy-5-(5-(2-phenylethenyl)furan-2-yl)benzoate.
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).
Add anhydrous THF via syringe.
Cool the suspension to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red ylide indicates a successful reaction.
Wittig Reaction:
Dissolve Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.
Cool the ylide solution back to 0 °C.
Slowly add the solution of the aldehyde to the ylide solution via syringe.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure stilbene analog.
Application II: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The formyl group of the title compound can be readily converted into a secondary or tertiary amine, providing access to a diverse range of derivatives with potential applications in medicinal chemistry.[11][12]
Reaction Principle
This reaction proceeds in two stages: the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction of this intermediate with a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reagent for this transformation.[13]
Detailed Experimental Protocol: Synthesis of a Secondary Amine
Objective: To synthesize Methyl 2-chloro-4-methoxy-5-(5-((phenylamino)methyl)furan-2-yl)benzoate.
To a round-bottom flask, add Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (1.0 equivalent) and 1,2-dichloroethane.
Add aniline (1.1 equivalents) to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Reduction:
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the disappearance of the starting material.
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired secondary amine.
Workflow for Reductive Amination
Caption: Stepwise process of reductive amination.
Conclusion and Future Outlook
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, while a novel entity, stands as a testament to the power of rational molecular design. The protocols outlined herein, based on well-established and analogous chemical transformations, provide a robust framework for its utilization in organic synthesis. The strategic placement of the formyl group on the furan ring serves as a versatile handle for the introduction of a wide array of functional groups and the construction of complex molecular architectures. The potential for this compound to serve as a precursor to novel bioactive molecules is significant, and further exploration of its reactivity is strongly encouraged. The applications presented here represent only a fraction of the synthetic possibilities, and it is with anticipation that the scientific community will further unlock the potential of this promising building block.
References
Zenodo. (2017, January 31). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. [Link]
Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. (2005, February 25). ACS Publications. [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). RSC Publishing. [Link]
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008, March 21). ACS Publications. [Link]
ResearchGate. (n.d.). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. [Link]
Stille couplings in water at room temperature. (2012, October 1). RSC Publishing. [Link]
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018, September 25). PMC. [Link]
The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]
Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Link]
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PMC. [Link]
ResearchGate. (n.d.). Time courses of reductive amination of 5‐HMF into BAMF over.... [Link]
Superelectrophilic activation of 5-hydroxymethylfurfural and 2,5-diformylfuran: organic synthesis based on biomass-derived products. (2016, October 5). Beilstein Journals. [Link]
Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. (2010, June 3). ACS Publications. [Link]
Application Note: Orthogonal Functionalization of the Formyl Handle in Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Structural Analysis & Functionalization Rationale Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2) is an advanced, multi-ring building block highly valued in medicinal chemistry and drug disco...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Analysis & Functionalization Rationale
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2) is an advanced, multi-ring building block highly valued in medicinal chemistry and drug discovery. The molecule features a heavily substituted benzoate core (bearing chloro, methoxy, and methyl ester groups) conjugated to a furan-2-carboxaldehyde moiety.
For drug development professionals, the formyl group (-CHO) on the furan ring serves as the primary orthogonal handle for late-stage diversification. Because the methyl ester is relatively stable under mild reducing or basic conditions, the formyl group can be selectively targeted to generate libraries of analogs without requiring tedious protection/deprotection sequences of the benzoate core. This guide details two robust, self-validating pathways for functionalizing this moiety: Reductive Amination and Wittig Olefination.
Pathway A: Chemoselective Reductive Amination
Causality & Mechanistic Insights
Aminomethylhydroxymethylfuran derivatives and their structural analogs are privileged pharmacophores, frequently utilized in the development of muscarinic agonists, calcium antagonists, and cholinergic agents [1]. Converting the formyl group into a secondary or tertiary amine via reductive amination is a standard strategy to introduce a basic center, thereby improving the aqueous solubility of the lipophilic benzoate scaffold.
The critical synthetic challenge is chemoselectivity . The reducing agent must efficiently reduce the transient imine intermediate without reducing the methyl ester on the benzoate core or over-reducing the furan ring. To achieve this, a two-step, one-pot procedure is employed [1]. Sodium triacetoxyborohydride (
NaBH(OAc)3
) is the optimal hydride donor for this batch process. The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the boron-hydride bond, ensuring it selectively attacks the protonated imine while leaving the unreacted aldehyde and the spectator methyl ester entirely intact.
Protocol: Two-Step One-Pot Reductive Amination
Imine Condensation: Dissolve Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (1.0 eq, 1.0 mmol) in anhydrous methanol (0.1 M) under an inert nitrogen atmosphere. Add the desired primary amine (1.1 eq) dropwise at 25 °C.
In-Process Validation: Stir for 2 hours. Validate complete imine formation via LC-MS or TLC (Hexanes/EtOAc 7:3). Diagnostic indicator: The extended conjugation of the imine intermediate typically results in a distinct bathochromic shift (longer wavelength UV absorption) compared to the starting formylfuran.
Chemoselective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add
NaBH(OAc)3
(1.5 eq) portion-wise over 15 minutes. The stepwise addition controls the exothermic hydride transfer and prevents localized heating that could compromise ester stability.
Completion & Quench: Remove the ice bath, allowing the mixture to warm to 25 °C, and stir for 4 hours. Quench the reaction by slowly adding saturated aqueous
NaHCO3
. Causality: The mild base neutralizes the acetic acid byproduct generated by the reducing agent and safely hydrolyzes any unreacted hydride.
Isolation: Extract the aqueous layer with Dichloromethane (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the furfurylamine derivative.
Pathway B: (E)-Selective Wittig Olefination
Causality & Mechanistic Insights
To extend the carbon framework and explore the chemical space adjacent to the furan ring, Wittig olefination is highly effective. Recent advancements in organocatalysis have demonstrated that highly functionalized furans can be synthesized via chemoselective Wittig reactions utilizing catalytic phosphines [2].
For standard bench-scale carbon extension, reacting the formyl group with a stabilized phosphonium ylide (e.g., bearing an ester or ketone alpha to the carbanion) yields exclusively (E)-alkenes. This high stereoselectivity is governed by thermodynamic control during the decomposition of the oxaphosphetane intermediate. Furthermore, generating the ylide in situ using a mild base like Triethylamine (
Et3N
) prevents the unwanted saponification of the methyl ester on the benzoate core, which would occur if harsher bases (like n-BuLi or NaH) were used [2].
Protocol: Carbon Framework Extension via Wittig Olefination
Ylide Generation: Suspend the stabilized phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) (1.2 eq) in anhydrous Toluene (0.2 M). Add
Et3N
(1.5 eq) and stir for 30 minutes at 25 °C to generate the active phosphorus ylide.
Coupling: Add Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (1.0 eq) directly to the vibrant ylide solution.
Thermodynamic Control: Heat the reaction mixture to 80 °C. Causality: Elevated temperatures accelerate the cycloreversion of the oxaphosphetane intermediate, driving the equilibrium entirely toward the thermodynamically favored (E)-vinyl furan product.
Validation: Monitor reaction progress via LC-MS. The mass spectrum will show the depletion of the starting material and the emergence of the product mass, alongside a massive peak for the triphenylphosphine oxide (TPPO) byproduct.
Purification (TPPO Removal): Concentrate the mixture under vacuum. To efficiently remove the notoriously difficult TPPO without excessive chromatography, triturate the crude residue with cold diethyl ether/hexanes (1:1). The TPPO will precipitate as a white solid and can be filtered off. Purify the concentrated filtrate via silica gel flash chromatography.
Quantitative Reaction Parameters
The following table summarizes the critical parameters, chemoselectivity profiles, and expected outcomes for both functionalization strategies.
Reaction Parameter
Reductive Amination
Wittig Olefination
Target Moiety
Formyl group (-CHO)
Formyl group (-CHO)
Key Reagents
1∘
Amine,
NaBH(OAc)3
Stabilized Phosphonium Salt,
Et3N
Solvent & Temp
Methanol, 0 °C
→
25 °C
Toluene, 25 °C
→
80 °C
Benzoate Ester Status
Intact (Tolerated)
Intact (Tolerated)
Stereo/Regioselectivity
N/A
Highly (E)-selective
Expected Yield Range
85% – 95%
75% – 88%
Primary Byproduct
Acetic Acid (Neutralized)
Triphenylphosphine Oxide (TPPO)
Pathway Visualization
Divergent functionalization of the formylfuran core via reductive amination and Wittig olefination.
References
Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor
Source: Molecules, MDPI (2020)
URL: [Link]
Title: Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine
Source: Organic Letters, American Chemical Society (2016)
URL: [Link]
Application
Application Notes and Protocols for the Catalytic Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis. The focus is on the critical catalytic meth...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis. The focus is on the critical catalytic methodologies employed in the synthesis of the complex heterocyclic building block, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and insights into catalyst selection and optimization.
Introduction: A Strategic Approach to a Complex Molecule
The target molecule, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, is a highly functionalized aromatic compound, representing a valuable scaffold in medicinal chemistry and materials science. Its synthesis is not a trivial matter and necessitates a multi-step approach, with the core challenge lying in the precise and efficient formation of the carbon-carbon bond between the substituted benzoate and furan rings. This guide outlines a robust and logical synthetic strategy centered around two key catalytic transformations: a palladium-catalyzed cross-coupling reaction to construct the biaryl framework, followed by a formylation step to introduce the aldehyde functionality onto the furan ring.
Proposed Synthetic Pathway: A Two-Pronged Catalytic Strategy
A logical and industrially scalable approach to the target molecule involves the strategic coupling of two key precursors. The core of this synthesis relies on a palladium-catalyzed cross-coupling reaction, for which the Suzuki-Miyaura coupling is an exemplary and versatile choice.[1][2][3][4] Following the successful coupling, the introduction of the formyl group is efficiently achieved through an electrophilic substitution, most notably the Vilsmeier-Haack reaction.[5][6][7][8]
Caption: Proposed synthetic workflow for the target molecule.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[1][2] In our proposed synthesis, it serves to couple the benzoate and furan moieties. The success of this reaction is highly dependent on the careful selection of the catalyst system, which comprises a palladium source, a stabilizing ligand, and a base.
The Catalyst System: A Triumvirate of Reagents
Component
Examples
Role in Catalysis
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)
The source of the active Pd(0) species that enters the catalytic cycle. The choice of precatalyst can influence reaction kinetics and catalyst stability.[9]
Ligand
PPh₃, PCy₃, XPhos, SPhos
Stabilizes the Pd(0) center, prevents aggregation into inactive palladium black, and modulates the reactivity and selectivity of the catalyst. Bulky, electron-rich phosphine ligands are often superior for coupling challenging substrates.[3][9]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃
Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.[4]
Mechanism of Catalysis
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 2-chloro-5-bromo-4-methoxybenzoate).
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Application Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 2-chloro-5-(furan-2-yl)-4-methoxybenzoate.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 2-chloro-5-bromo-4-methoxybenzoate, furan-2-ylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the pure Methyl 2-chloro-5-(furan-2-yl)-4-methoxybenzoate.
Catalytic Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][8][10][11] In this synthesis, it is used to functionalize the 5-position of the furan ring of the coupled intermediate. While not a catalytic reaction in the traditional sense, it involves the in-situ generation of a reactive electrophile, the Vilsmeier reagent, which drives the formylation.
The Vilsmeier Reagent: The Active Formylating Agent
The Vilsmeier reagent, a chloroiminium salt, is typically formed by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][7] This reagent is a mild electrophile, making it highly selective for electron-rich substrates like furans.
Mechanism of Formylation
The reaction proceeds via an electrophilic aromatic substitution mechanism:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
Electrophilic Attack: The electron-rich furan ring attacks the Vilsmeier reagent, forming a new C-C bond and a cationic intermediate.
Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Application Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
To a stirred solution of anhydrous DMF in anhydrous DCM, slowly add POCl₃ dropwise at 0 °C under an inert atmosphere.
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Add a solution of Methyl 2-chloro-5-(furan-2-yl)-4-methoxybenzoate in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Conclusion
The synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a multi-step process that hinges on the strategic application of modern catalytic methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for constructing the core biaryl structure. Subsequent functionalization via the Vilsmeier-Haack reaction provides an efficient route to the final aldehyde. The protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this and other complex molecules, with a strong emphasis on the rational selection and application of catalytic systems.
References
Selective Pd-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones: C(CO)–C bond cleavage with a furan ring as a leaving group and synthesis of furan-derived fluorenones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
5-Substituted-2-furaldehydes: A Synthetic Protocol Utilizing an Organozinc Route. The Journal of Organic Chemistry. Available at: [Link]
Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. Molecules. Available at: [Link]
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]
Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. University of Delaware. Available at: [Link]
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. ACS Combinatorial Science. Available at: [Link]
Synthesis of methyl 5-formyl-2-methoxybenzoate. PrepChem.com. Available at: [Link]
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
Synthesis of 5-Pyridyl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling with Triorganozincates. Organic Letters. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
methyl 2-fluoro-5-formylbenzoate. Chemical Synthesis Database. Available at: [Link]
5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. Available at: [Link]
Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. Available at: [Link]
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available at: [Link]
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth, actionable insights to help you troubleshoot common issues and significantly improve your reaction yields.
The formation of the C-C bond between the benzoate and furan rings is a powerful transformation, but one that presents specific challenges, primarily related to the stability of the furan-boron reagent. This guide explains the causality behind these challenges and offers field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low (<20%) or I'm observing no product formation at all. Where should I start troubleshooting?
Answer: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the Suzuki-Miyaura catalytic cycle.[1] Let's break down the critical factors.
Cause 1: Catalyst Inactivity or Inappropriate Choice. The oxidative addition of the Pd(0) catalyst to the aryl halide is the first step. If your aryl halide is the relatively unreactive methyl 2-chloro-5-bromo-4-methoxybenzoate, the choice of an effective catalyst and ligand system is paramount.
Solution: For sterically hindered or less reactive aryl halides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2] We recommend using a more robust system. Consider a palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[2] These systems generate the active Pd(0) species more efficiently and can accelerate the reaction, outcompeting degradation pathways.[3]
Cause 2: Ineffective Base or Solvent System. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[1] The base must be strong enough to form the "ate" complex with the boronic acid but not so strong as to cause degradation. Its solubility is also key.
Solution: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ in a solvent like dioxane or toluene. However, for this specific substrate, potassium phosphate (K₃PO₄) is often a superior choice.[3][4] It is a stronger base that can be used under less aqueous conditions, which helps to suppress the decomposition of the furan-boron reagent. A solvent system like dioxane/water or n-butanol/water often provides a good balance of solubility for all components.[5]
Cause 3: Presence of Oxygen. Oxygen can oxidatively deactivate the active Pd(0) catalyst to Pd(II), which can halt the catalytic cycle and promote unwanted side reactions like homocoupling.[2][6]
Solution: Ensure your entire apparatus is free of oxygen. The solvent and water must be rigorously degassed before use. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the liquid for 30-60 minutes or by using a series of freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
Cause 4: Poor Reagent Quality. Boronic acids, especially heteroaryl boronic acids, can degrade over time during storage.[2]
Solution: Use freshly purchased or properly stored boronic acid. If in doubt, consider converting the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt for storage and use.[3]
Question 2: My analysis shows a major byproduct with a mass corresponding to 5-formylfuran. What is causing this and how can it be prevented?
Answer: The presence of 5-formylfuran is a classic sign of protodeboronation , the most significant side reaction when working with furan-2-boronic acids.[3][7]
Underlying Mechanism: Furan-2-boronic acid is an electron-rich heteroaryl boronic acid. This makes the carbon-boron bond highly susceptible to cleavage by a proton source (like water), especially under the basic and heated conditions of the coupling reaction.[3][5] This process replaces the boronic acid group with a hydrogen atom, yielding the undesired 5-formylfuran byproduct and terminating the reaction pathway for that molecule.
Solutions to Suppress Protodeboronation:
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of furan-2-boronic acid, use potassium (5-formylfuran-2-yl)trifluoroborate or (5-formylfuran-2-yl)boronic acid pinacol ester .[3][4] These reagents are significantly more stable to protic and basic conditions and slowly release the active boronic acid in situ during the catalytic cycle. MIDA boronates are another excellent, highly stable alternative.[8][9]
Lower the Reaction Temperature: Elevated temperatures accelerate protodeboronation.[3] By using a highly active catalyst system (as described in Q1), you can often run the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C), which minimizes this side reaction.[10]
Minimize Water Content: While some water is often necessary, excessive amounts can promote protodeboronation. Using a base like K₃PO₄ with a solvent system such as 4:1 dioxane:water can be beneficial.[4]
Question 3: I've isolated a byproduct that is a dimer of 5-formylfuran. What is this and how do I avoid it?
Answer: This byproduct is the result of homocoupling , where two molecules of the boronic acid couple together.[6]
Underlying Cause: Homocoupling is primarily promoted by the presence of Pd(II) species and oxygen.[6] If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) state, or if oxygen is present in the reaction mixture, the Pd(II) can catalyze the dimerization of the boronic acid.
Solutions to Prevent Homocoupling:
Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is the most critical step to prevent homocoupling.[2]
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for rapid and efficient generation of the active Pd(0) species, leaving little Pd(II) available to promote homocoupling.[2]
Control Stoichiometry: Ensure you are not using a large excess of the boronic acid reagent, as this can increase the statistical probability of homocoupling. A ratio of 1.2 to 1.5 equivalents of the boron reagent relative to the aryl halide is typical.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material combination for synthesizing Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate?
For the highest chance of success, we recommend coupling Methyl 2-chloro-5-bromo-4-methoxybenzoate with Potassium (5-formylfuran-2-yl)trifluoroborate . The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step, allowing for selective coupling at the 5-position. The trifluoroborate salt provides the necessary stability against protodeboronation.[4]
Q2: My reaction mixture turned black immediately after heating. Is the reaction failing?
Not necessarily. It is very common for palladium-catalyzed reactions to turn dark brown or black due to the formation of finely divided palladium metal, known as palladium black.[2] While a very rapid color change might indicate some catalyst decomposition, many successful, high-yielding reactions proceed with a black appearance. The ultimate indicator of success is the reaction outcome as determined by TLC or LC-MS analysis, not the color.[2]
Q3: Can the aldehyde group on the furan ring interfere with the reaction?
Generally, aldehyde groups are well-tolerated in Suzuki-Miyaura couplings.[2] However, under specific conditions, they can coordinate to the palladium center, which could potentially inhibit the catalyst. If you suspect this is an issue, ensuring a strong ligand is used can help prevent unwanted coordination of the aldehyde.
Data Presentation
Table 1: Recommended Reaction Conditions for Optimization
Parameter
Recommended Condition
Rationale & Reference
Aryl Halide
Methyl 2-chloro-5-bromo-4-methoxybenzoate
C-Br bond is more reactive than C-Cl for selective coupling.
Highly active system for challenging couplings.[2]
Base
K₃PO₄ (3.0 eq.)
Effective base, minimizes need for excessive water.[4]
Solvent
Dioxane / H₂O (4:1 v/v)
Good solubility for reactants and reagents.
Temperature
80 - 90 °C
Balances reaction rate with minimizing decomposition.[11]
Atmosphere
Inert (Argon or Nitrogen)
Prevents catalyst deactivation and homocoupling.[6]
Experimental Protocols & Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
The core mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Optimized Synthesis
This protocol uses the recommended stable boron reagent and an active catalyst system.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloro-5-bromo-4-methoxybenzoate (1.0 eq.), Potassium (5-formylfuran-2-yl)trifluoroborate (1.5 eq.), and K₃PO₄ (3.0 eq.).
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
Reagent Addition: Add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) to the flask under a positive flow of argon.
Solvent Addition: Add degassed 4:1 dioxane/water (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Troubleshooting low solubility of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of formulating Methyl 2-chloro-5-(5-formylfuran-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of formulating Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate for aqueous assays and in vivo dosing.
Unlike many small molecules that can be forced into solution via pH adjustment, this compound presents a unique challenge: it is highly lipophilic, planar (promoting strong crystal lattice energy), and completely lacks ionizable functional groups (no basic amines or acidic carboxylates) within the physiological pH range. Therefore, traditional pH-titration methods will fail. We must rely on co-solvency, micellar encapsulation, or host-guest complexation.
Part 1: Solubilization Strategy & Decision Matrix
To determine the correct approach for your specific experiment, we must first map the workflow based on your biological assay's tolerance for excipients.
Decision matrix for selecting a solubility enhancement strategy based on assay requirements.
Table 1: Excipient Selection and Biological Tolerance Limits
When utilizing Tier 1 or Tier 3 strategies, you must strictly adhere to the maximum allowable concentrations of co-solvents and surfactants to prevent assay artifact or in vivo toxicity[1][2].
Excipient / Solubilizer
Classification
Max Conc. (In Vitro Cell Culture)
Max Conc. (In Vivo IV - Mice)
Mechanism of Action
DMSO
Co-solvent
≤ 0.1% - 0.5% (v/v)
≤ 5% (v/v)
Reduces dielectric constant of water.
Ethanol
Co-solvent
≤ 0.5% (v/v)
≤ 10% (v/v)
Disrupts hydrogen bonding network.
Tween-80
Non-ionic Surfactant
≤ 0.01% (v/v)
≤ 5% (v/v)
Micellar encapsulation (HLB 15.0).
HP-β-CD
Cyclic Oligosaccharide
≤ 1% (w/v)
≤ 20% (w/v)
Host-guest inclusion complexation.
Kolliphor EL
Non-ionic Surfactant
≤ 0.01% (v/v)
≤ 10% (v/v)
Emulsification of hydrophobic APIs.
Part 2: Troubleshooting FAQs
Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my aqueous cell culture media (to 10 µM), it immediately crashes out and forms cloudy precipitates. Why?A: This is a classic case of solvent-capacity collapse. Co-solvents like DMSO increase solubility exponentially, not linearly. When you dilute a DMSO stock into aqueous media, the dielectric constant of the mixture rapidly shifts back toward that of pure water, and the solvent capacity drops below the compound's thermodynamic solubility limit, causing rapid nucleation and precipitation[1].
The Fix: Do not dilute DMSO stocks directly into pure aqueous media. Instead, pre-dissolve a surfactant (e.g., 0.05% Tween-80 or BSA) into your aqueous media before adding the DMSO stock. The surfactant micelles will act as a "sink" to capture the highly lipophilic methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate molecules before they can self-aggregate into crystals[2][3].
Q2: I need to dose this compound intravenously (IV) at 5 mg/kg in mice, but the required DMSO/Tween concentration is causing hemolysis and toxicity. What is the alternative?A: You must pivot to Tier 2: Inclusion Complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[4]. The chlorobenzene and furan rings of your molecule are highly lipophilic and will favorably partition into this hydrophobic cavity, forming a non-covalent, water-soluble complex[5][6]. This completely masks the hydrophobicity of the API without requiring toxic levels of organic solvents.
Q3: We are attempting an oral (PO) pharmacokinetic study. The compound is soluble in lipid oils, but bioavailability is near zero. How do we improve GI absorption?A: Because the drug is highly lipophilic (BCS Class II or IV), dissolving it in a bulk lipid is insufficient because the lipid itself must be digested before the drug can partition into the GI tract. You should formulate a Self-Microemulsifying Drug Delivery System (SMEDDS) . This is an isotropic mixture of an oil, a surfactant, and a co-solvent[7]. Upon contact with the aqueous fluids of the stomach, the mixture spontaneously forms oil-in-water microemulsions (droplets <100 nm), keeping the drug in a pre-dissolved state and vastly increasing the surface area for absorption[8].
Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation of an HP-β-CD Inclusion Complex
This methodology utilizes the co-evaporation/lyophilization technique to force the hydrophobic API into the cyclodextrin cavity, creating a stable, water-soluble powder suitable for reconstitution[4][9].
Step-by-step workflow for generating a water-soluble cyclodextrin inclusion complex.
Step-by-Step Instructions:
Molar Ratio Calculation: Calculate a 1:2 molar ratio of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate to HP-β-CD. (Assuming API MW ≈ 294.7 g/mol and HP-β-CD MW ≈ 1400 g/mol ).
Host Preparation: Dissolve the required amount of HP-β-CD in ultra-pure water to create a 20% (w/v) solution. Stir until completely clear.
Guest Preparation: Dissolve your API in the absolute minimum volume of Ethanol (EtOH) or Acetone required to achieve a clear solution.
Complexation: Under vigorous magnetic stirring (800 rpm), add the organic API solution dropwise into the aqueous HP-β-CD solution.
Equilibration: Cover the beaker lightly with aluminum foil (punctured to allow evaporation) and stir at 45°C for 24 to 48 hours. This allows the organic solvent to evaporate while thermodynamic equilibrium drives the API into the cyclodextrin cavity.
Validation & Filtration: Once the volume has reduced and the ethanol is gone, allow the solution to cool to room temperature. Filter the solution through a 0.22 µm PES syringe filter. Self-Validating Step: Any uncomplexed, insoluble API will be caught on the filter. The concentration of the API in the filtrate represents your newly achieved aqueous solubility.
Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a fluffy, white, water-soluble powder. This powder can now be directly reconstituted in PBS or saline for your biological assays.
References
Walale Vaibhav, Patwekar Shailesh, Pooja Dhaigude, Geeta More. "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review." International Journal of Pharmaceutical Sciences.4
Chaudhary V.B., Patel J.K. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC / Int. J. Pharm. Sci. Res.5
"Cyclodextrins: Concept to applications, regulatory issues and challenges." Nanomedicine Research Journal. 6
"Cyclodextrin In Drug Delivery: A Review." Open Access Journals (RROIJ). 10
"Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug." International Journal of Research in Pharmacy and Allied Science. 9
"Insoluble drug delivery strategies: review of recent advances and business prospects." PMC. 1
"Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs." IJSRT Journal. 7
"Review on Enhancement of Solubilization Process." Science Alert. 2
"Poor Aqueous Soluble Drugs; Challenges and Solution to Overcome with Self-Emulsification Systems: A Systemic Review." International Journal of Pharmaceutical Sciences. 8
Pokhrel, D.R. et al. "A recent overview of surfactant–drug interactions and their importance." RSC Advances. 3
Optimizing HPLC retention time for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Target Analyte: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate Audience: Analytical Chemists, Researchers, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter chromatogr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Analyte: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Audience: Analytical Chemists, Researchers, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter chromatographic challenges when analyzing multi-functional aromatic intermediates. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate presents a unique puzzle: it combines a highly hydrophobic halogenated aromatic core with a sensitive, polar formylfuran moiety and a hydrolyzable ester.
This portal is designed to move beyond basic troubleshooting. It provides a deep dive into the causality behind chromatographic behaviors, offering self-validating protocols and data-driven solutions to optimize retention time (RT) and peak shape.
Chromatographic Causality & Analyte Profiling
To control the chromatography, you must first understand the molecule's physicochemical behavior in a liquid phase.
Q1: Why does Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate exhibit severe peak tailing (Tf > 1.5) on my standard C18 column?A:Causality: The primary cause is secondary chemical interactions. The polar aldehyde (formyl) group and the furan oxygen act as strong hydrogen bond acceptors. They interact with active, unendcapped acidic residual silanol groups on the silica-based stationary phase[1].
Solution: Switch to an ultra-high purity, densely endcapped stationary phase (e.g., Agilent Poroshell 120 EC-C18)[2]. Alternatively, use a mobile phase buffered to pH 2.5–3.0 (e.g., 0.1% Formic Acid) to fully protonate and suppress silanol ionization[3].
Q2: My retention time (RT) is drifting earlier with each subsequent injection. How do I stabilize it?A:Causality: An early-shifting RT typically indicates column overloading by highly retained, late-eluting matrix components (ghost peaks) that mask the stationary phase, or a gradual loss of bonded phase[4]. Given the hydrophobicity of the halogenated aromatic ring, hydrophobic synthetic impurities are likely accumulating at the column head.
Solution: Implement a self-validating column wash protocol post-run (e.g., 95% Acetonitrile for 5 minutes) and ensure proper column equilibration (at least 10 column volumes) before the next injection[3].
Q3: I am seeing a closely eluting pre-peak that grows larger over time in the autosampler. What is this, and how do I resolve it?A:Causality: The formyl group on the furan ring is highly susceptible to auto-oxidation, converting the aldehyde into a carboxylic acid (a furoic acid derivative). Carboxylic acids are significantly more polar than their parent aldehydes, resulting in an earlier-eluting pre-peak in reversed-phase HPLC.
Solution: Prepare samples in diluents purged with nitrogen, use amber autosampler vials to prevent photo-oxidation, and maintain the autosampler thermostat at 4°C.
Step-by-Step Experimental Protocols
The following protocols are designed as "self-validating systems." This means each protocol includes an internal check to verify that the method is working correctly before proceeding.
Protocol A: Self-Validating Retention Time Optimization (Scouting Gradient)
This protocol is based on established method development guidelines for complex pharmaceutical intermediates[5].
Step 1: System Suitability Check. Inject a neutral marker (e.g., uracil) to determine the column void volume (
t0
) and a hydrophobic marker (e.g., toluene). Validation: If toluene elutes with a symmetrical peak, system plumbing and column integrity are verified.
Step 2: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water, pH ~2.7) and Mobile Phase B (100% Acetonitrile).
Step 3: Execute Scouting Gradient. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min (for a 4.6 x 100 mm column)[5].
Step 4: Calculate Gradient Time (
ΔtG
). Analyze the chromatogram. If the target molecule and its impurities elute within 25% of the gradient window, switch to an isocratic method. If they occupy >40% of the window, optimize the gradient slope for maximum resolution[5].
Step 5: Carryover Validation. Perform a blank injection (diluent only) immediately after the highest concentration standard to ensure no carryover of the hydrophobic chloro-aromatic core.
If peak tailing suddenly appears on a previously validated method, follow this rescue protocol.
Step 1: Assess Tailing Factor (
Tf
). Calculate
Tf
at 5% peak height. If
Tf>1.5
, proceed to Step 2.
Step 2: Chemical Wash. Flush the column with 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) for 20 column volumes. Causality: TFA acts as an ion-pairing agent to strip strongly bound basic impurities from active silanols[3].
Step 3: Frit Reversal (If Applicable). If tailing persists and system pressure is elevated, the inlet frit may be partially blocked. If the column manufacturer permits, reverse the column and flush directly to waste (bypassing the detector) to dislodge particulates[3].
Step 4: Re-evaluate. Re-inject the standard. If tailing persists, the silica bed has likely voided or the stationary phase is permanently degraded. Replace the column[4].
Technical Support Center: Purification & Troubleshooting for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Welcome to the technical support and troubleshooting center for the synthesis and purification of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2)[1]. This molecule presents a unique purificat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the synthesis and purification of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2)[1]. This molecule presents a unique purification challenge due to its polyfunctional nature: a methyl ester prone to saponification, a furan-carboxaldehyde sensitive to oxidation and polymerization, and an aryl chloride core.
This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade material, focusing on the removal of palladium residues, homocoupling byproducts, and degradation impurities.
Mechanistic Workflow: Impurity Generation
Understanding the origin of your impurities is the first step in eliminating them. The Suzuki-Miyaura cross-coupling relies on the differential reactivity of carbon-halogen bonds. Palladium(0) selectively inserts into the weaker C–Br bond of the starting material (Methyl 5-bromo-2-chloro-4-methoxybenzoate), leaving the C–Cl bond intact. However, side reactions compete with the main catalytic cycle.
Fig 1: Reaction pathways generating the target molecule and primary synthetic impurities.
Quantitative Impurity Profile & Root Cause Analysis
Before initiating downstream processing, compare your crude LC-MS/HPLC data against this established impurity profile to determine the required intervention.
Impurity Type
Origin / Mechanism
Physical Properties
Removal Strategy
Palladium Residues
Catalyst decay; Pd(II) heavily chelated by the formyl and methoxy oxygen atoms.
Dark particulates or soluble colored complexes; high ppm levels.
Biphasic aqueous NaHSO₃ wash at 60 °C or MP-TMT solid-supported scavengers.
Protodeboronation
Premature hydrolysis of (5-formylfuran-2-yl)boronic acid before transmetalation.
Volatile, highly polar furfural derivative; prone to auto-oxidation.
Vacuum drying, liquid-liquid extraction, or silica gel chromatography.
Homocoupling
O₂-mediated oxidative coupling of the boronic acid yielding 5,5'-bifurfural.
Highly conjugated, strongly UV-active, poor solubility in cold non-polar solvents.
Strict reaction degassing (Ar/N₂); removal via selective recrystallization.
Saponification
Base-mediated hydrolysis of the methyl ester during the aqueous coupling.
Highly polar carboxylic acid; water-soluble at pH > 7.
Mild aqueous base wash (pH 8-9) of the organic layer to partition the acid.
Troubleshooting FAQs
Q1: My palladium levels are still >1000 ppm after a standard silica plug. Why is it failing, and how do I fix it?A1: Standard silica relies on physical entrapment (physisorption), which is ineffective here. The formylfuran and methoxybenzoate moieties act as bidentate ligands, tightly chelating soluble Pd(II) species and dragging them through the silica.
The Fix: You must use chemisorption. Switch to a biphasic wash using 20% aqueous Sodium Bisulfite (NaHSO₃) in toluene at 60 °C. The bisulfite ion is a powerful, water-soluble ligand that outcompetes your product for palladium coordination, successfully dropping Pd levels from ~8000 ppm to <100 ppm[2]. Alternatively, use a thiol-functionalized silica scavenger like MP-TMT, which has been proven in pharmaceutical scale-ups to reduce Pd to single-digit ppm levels[3].
Q2: I am observing a large amount of a highly polar impurity on TLC (baseline retention). What is it, and how do I prevent it?A2: This is almost certainly the carboxylic acid resulting from the saponification of your methyl ester. Suzuki couplings often utilize strong aqueous bases (e.g., Na₂CO₃, NaOH) which rapidly hydrolyze esters at elevated temperatures.
The Fix: Shift the thermodynamic balance by using a milder base such as Potassium Bicarbonate (KHCO₃) or Potassium Fluoride (KF)[2]. If the ester still hydrolyzes, switch to anhydrous conditions using anhydrous K₃PO₄ in a solvent like 1,4-Dioxane.
Q3: Why does my purified product slowly turn dark brown over time?A3: Furfural derivatives are notoriously sensitive to auto-oxidation and acid-catalyzed polymerization when exposed to light, oxygen, or ambient heat[4]. Trace amounts of acidic silica gel from chromatography can accelerate this degradation.
The Fix: Never distill or dry furfural derivatives at atmospheric pressure with high heat[4]. Dry the product under high vacuum at room temperature, flush the storage vial with Argon, and store it at -20 °C protected from light.
Experimental Protocols (Self-Validating Systems)
The following sequence is designed to sequentially strip metals, polar byproducts, and structurally similar organic impurities.
Fig 2: Step-by-step downstream purification workflow for impurity and palladium removal.
Causality: Heating to 60 °C ensures the target molecule remains fully dissolved in the organic phase while kinetically accelerating the ligand exchange between the chelated Pd and the aqueous bisulfite[5].
Dilution & Quench: Upon reaction completion, cool the mixture to 40 °C and filter through a coarse frit to remove bulk inorganic salts (e.g., K₂CO₃, Pd black).
Solvent Swap: Concentrate the filtrate under reduced pressure and redissolve the crude residue in Toluene (6 volumes).
Scavenger Addition: Add an equal volume (6 vol) of 20% w/v aqueous NaHSO₃.
Thermal Digestion: Vigorously stir the biphasic mixture at 60 °C for 1 to 2 hours. Self-Validation Check: The aqueous layer should progressively darken (indicating Pd-bisulfite complexation), while the organic layer lightens.
Phase Separation: Transfer the warm mixture to a separatory funnel. Separate the layers immediately while hot to prevent premature crystallization of the target product. Discard the dark aqueous layer.
Wash: Wash the organic layer once with warm water (3 vol) to remove residual bisulfite salts, then dry over anhydrous Na₂SO₄.
Causality: The formyl group is sensitive to basic conditions (which can trigger Cannizzaro-type disproportionation). Therefore, neutral silica gel is mandatory.
Column Preparation: Pack a column with neutral silica gel using Hexane. Load the concentrated organic layer from Protocol A.
Elution: Run a gradient from 100% Hexane to 70:30 Hexane:Ethyl Acetate.
Fraction Validation (Self-Validating Step): Spot fractions on a TLC plate.
Check 1 (UV): The target molecule will be strongly UV active at 254 nm (Rf ~0.4 in 3:1 Hexane:EtOAc).
Check 2 (Chemical Stain): Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. The formyl group of the target molecule will instantly form a bright orange/red hydrazone spot. Any spots that do not stain orange are non-formyl impurities (e.g., unreacted aryl chloride) and should be discarded.
Recrystallization: Concentrate the pure fractions. To remove trace homocoupling impurities (bifurfural), dissolve the solid in a minimum amount of hot Ethyl Acetate, then slowly add Heptane (up to 5 volumes) until the solution becomes cloudy. Cool to 0 °C overnight to yield pale yellow/white crystals.
References
Economidou, M. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023, 27(1), 1585–1615.[Link]
Bullock, K. M., et al. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 2008, 12(5), 896–899.[Link]
Adams, R.; Voorhees, V. "Furfural." Organic Syntheses, 1921, 1, 49. (Revised in Collective Volume 1, 1941, 280).[Link]
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate degradation at room temperature
Welcome to the technical support center for methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound at room temperature. This molecule, possessing both a reactive aldehyde and a furan moiety, presents unique stability challenges. This document provides in-depth technical guidance and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate that are susceptible to degradation at room temperature?
A1: The two primary sites of instability in this molecule are the aromatic aldehyde (formyl group) and the furan ring. Aromatic aldehydes are known to be susceptible to oxidation, which can convert the aldehyde to a carboxylic acid.[1][2] Additionally, aldehydes can undergo polymerization reactions.[3] The furan ring, while aromatic, is an electron-rich heterocycle that can be prone to oxidation, potentially leading to ring-opening and the formation of reactive species like dialdehydes.[4]
Q2: What are the most likely degradation products of this compound when stored at room temperature?
A2: Based on the reactivity of the functional groups, the most probable degradation products are:
Carboxylic Acid Derivative: Oxidation of the formyl group will yield the corresponding carboxylic acid, methyl 2-chloro-5-(5-carboxyfuran-2-yl)-4-methoxybenzoate.
Polymeric Materials: Self-condensation or polymerization of the aldehyde can lead to the formation of higher molecular weight oligomers or polymers, which may present as a viscous oil or an insoluble solid.[3]
Furan Ring Oxidation Products: Oxidation of the furan ring can result in various ring-opened products, which can be complex and may further react.
Q3: What environmental factors can accelerate the degradation of this compound?
A3: Several environmental factors can significantly impact the stability of methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate:
Oxygen: The presence of atmospheric oxygen is a primary driver for the oxidation of the aldehyde group.[1]
Light: Exposure to UV light can promote photodegradation and oxidation.[1]
Temperature: While the focus is on room temperature, elevated temperatures will accelerate both oxidation and polymerization.[1] It is recommended to store the compound at temperatures below 25°C (77°F).[1]
Humidity: High moisture levels can potentially promote hydrolysis of the ester group, although this is generally less of a concern at room temperature compared to the aldehyde and furan degradation.
Q4: How can I visually inspect my sample for signs of degradation?
A4: While visual inspection is not a definitive analytical method, it can provide initial clues:
Color Change: The pure compound is typically a solid. Any significant color change, such as yellowing or browning, may indicate degradation.
Change in Physical State: The formation of a viscous liquid or solid precipitates in a solution can suggest polymerization.[3]
Reduced Solubility: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, this could be due to the formation of less soluble degradation products or polymers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the starting material leading to lower purity and the presence of interfering byproducts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
Assess Purity: Do not assume the purity of the compound, especially if it has been stored for an extended period at room temperature.
Analytical Characterization:
HPLC Analysis: This is the recommended method for assessing purity. Use a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) and a UV detector.[5][6] The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
NMR Spectroscopy: ¹H NMR spectroscopy can provide valuable information. Look for the disappearance or broadening of the aldehyde proton peak (around 9-10 ppm) and the appearance of new signals, potentially a carboxylic acid proton (around 12 ppm).
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of potential degradation products.
Purification: If degradation is confirmed, purify the compound using flash column chromatography.[7][8] A common eluent system for similar compounds is a mixture of n-hexane and ethyl acetate.[9]
Re-characterization: After purification, repeat the analytical characterization to confirm the purity before proceeding with your experiment.
Issue 2: Sample Shows a Visible Color Change or Altered Physical State
Possible Cause: Significant degradation, likely due to oxidation or polymerization.
Troubleshooting Workflow:
Caption: Workflow for addressing visible sample degradation.
Detailed Steps:
Solubility Test: Attempt to dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane).
Analysis: If soluble, dilute the sample and analyze by HPLC or LC-MS to identify the major components.
Decision on Purification: Based on the complexity of the degradation product profile, decide if purification is practical. If the sample is mostly composed of the desired compound with minor impurities, purification may be worthwhile. If significant polymerization has occurred, it may be more cost-effective to obtain a fresh batch of the compound.
Preventative Measures and Best Practices
To minimize the degradation of methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, adhere to the following best practices:
Storage:
Temperature: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[10]
Light Protection: Use amber vials or store in a light-blocking container to prevent photodegradation.
Handling:
Minimize Exposure to Air: When weighing or handling the compound, do so in a timely manner to reduce its exposure to air.
Use of Antioxidants: For solutions, consider the addition of an antioxidant such as butylated hydroxytoluene (BHT) to inhibit oxidation.[3]
Solvent Choice: When preparing solutions, use high-purity, degassed solvents. Some aldehydes are more stable when dissolved in a primary alcohol, as they can form more stable hemiacetals.[3]
Resolving NMR peak overlaps for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Target Molecule: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug devel...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with complex heterocyclic scaffolds.
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate presents a highly specific set of Nuclear Magnetic Resonance (NMR) challenges. The dense functionalization around the central benzene ring and the attached furan moiety creates severe spectral crowding in both the aliphatic and aromatic regions. This guide bypasses basic operational steps to focus on the causality of signal overlap and provides field-proven, self-validating methodologies to achieve absolute structural elucidation.
Visual Workflow: Overlap Resolution Strategy
Workflow for resolving aliphatic and aromatic NMR peak overlaps in complex heterocyclic scaffolds.
Data Presentation: Chemical Shift & Overlap Risk Analysis
To effectively troubleshoot, we must first map the theoretical proton environments and identify the physical cause of the overlaps.
Proton Environment
Expected Shift (δ, ppm)
Multiplicity
Overlap Risk
Resolution Strategy
Formyl (CHO)
~9.6
Singlet
Low
None needed
Benzene H-6
~8.0
Singlet
Low
None needed
Benzene H-3
~7.1
Singlet
High (with Furan H-3'/H-4')
Pure Shift NMR / 2D HSQC
Furan H-4'
~7.3
Doublet (
J≈3.5
Hz)
High (with Benzene H-3)
Pure Shift NMR / 2D HSQC
Furan H-3'
~7.0
Doublet (
J≈3.5
Hz)
High (with Benzene H-3)
Pure Shift NMR / 2D HSQC
Methoxy (Ar-OCH
3
)
~3.9 - 4.0
Singlet
Critical (with Ester CH
3
)
ASIS (C
6
D
6
) / 2D HMBC
Ester (COOCH
3
)
~3.8 - 3.9
Singlet
Critical (with Ar-OCH
3
)
ASIS (C
6
D
6
) / 2D HMBC
Troubleshooting Guide
Q: How do I resolve the overlapping singlets for the methoxy and methyl ester groups at ~3.9 ppm?A: The aliphatic region suffers from severe overlap because the electronic environments of the Ar-OCH
3
and COOCH
3
groups yield nearly identical chemical shifts in standard CDCl
3
.
Mechanistic Solution: Employ Aromatic Solvent-Induced Shift (ASIS)[1]. By titrating the sample with Benzene-d
6
(C
6
D
6
), you introduce an anisotropic magnetic field. Benzene forms a transient collision complex with the electron-deficient ester carbonyl, orienting its electron-rich
π
-cloud away from the carbonyl oxygen. This specific geometry places the ester methyl group directly in the shielding cone of the benzene ring, causing a significant upfield shift (lower ppm)[2]. Conversely, the sterically hindered Ar-OCH
3
experiences a much weaker shielding effect, effectively pulling the two signals apart.
Q: The aromatic region (7.0-7.5 ppm) is a multiplet mess. How can I definitively assign the furan doublets vs. the benzene H-3 singlet?A: The scalar couplings (
J
-couplings) of the furan ring (H-3' and H-4') create broad doublets that easily obscure the sharp Benzene H-3 singlet.
Mechanistic Solution: Implement Pure Shift NMR (e.g., PSYCHE)[3]. Pure shift techniques utilize broadband homonuclear decoupling to collapse all
J
-coupled multiplets into single lines[4]. By suppressing the homonuclear scalar coupling (
JHH
), the furan doublets collapse into distinct singlets[5]. This dramatically increases spectral resolution, allowing the Benzene H-3 singlet to be unambiguously identified without the need for multidimensional experiments.
Q: What if 2D NMR and Pure Shift techniques are unavailable on my instrument?A: You can utilize Paramagnetic Lanthanide Shift Reagents (LSRs), such as Eu(fod)
3
, which induce large, predictable pseudocontact shifts[6].
Mechanistic Solution: Eu(III) acts as a hard Lewis acid and coordinates to the most basic lone pairs on your molecule—primarily the formyl oxygen or the ester carbonyl oxygen. Because the induced shift is inversely proportional to the cube of the distance from the metal center (
1/r3
), protons closest to the coordination site (e.g., Furan H-4' near the formyl group) will experience a massive downfield shift[7]. This selectively "drags" specific protons out of the overlapping multiplet region.
This protocol is a self-validating system; the continuous tracking of peak movement guarantees correct assignment.
Baseline Acquisition: Dissolve 15 mg of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in 0.5 mL of CDCl
3
. Acquire a standard 1D
1
H NMR spectrum.
Titration: Add C
6
D
6
in 10% volume increments (50 µL aliquots) directly to the NMR tube.
Sequential Acquisition: Re-acquire the
1
H NMR spectrum after each addition. Ensure the sample is thoroughly mixed.
Data Analysis: Track the trajectories of the two singlets initially at ~3.9 ppm. The peak exhibiting the larger upfield shift (
Δδ
) over the course of the titration is definitively assigned to the methyl ester[2].
Protocol 2: PSYCHE Pure Shift NMR Acquisition
Sample Preparation: Prepare the sample in a high-quality deuterated solvent (CDCl
3
or DMSO-d
6
).
Pulse Sequence Loading: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence on a spectrometer equipped with pulsed field gradients.
Parameter Optimization: Set the sweep width (SW) as narrow as possible (e.g., 10 ppm) to maximize the signal-to-noise ratio and prevent phasing artifacts[4].
Flip Angle Calibration: Optimize the flip angle of the chirp pulses (typically 15-20°) to balance sensitivity against decoupling efficiency.
Processing: Acquire the pseudo-2D data and process it using chunk-reconstruction algorithms to yield a 1D spectrum where all furan and benzene protons appear as fully resolved singlets[3].
Frequently Asked Questions (FAQs)
Q: Why is my Eu(fod)
3
titration causing severe line broadening?A: This is due to paramagnetic relaxation enhancement. While Eu(III) is chosen for its relatively long electron relaxation time (which minimizes broadening compared to other lanthanides like Gd(III)), high concentrations will still accelerate spin-spin relaxation (
T2
). To troubleshoot, keep the LSR-to-substrate molar ratio strictly below 0.2 equivalents and rely on the trend of the shift rather than attempting to fully separate the peaks at high concentrations.
Q: Will changing the temperature help resolve the Ar-OCH
3
and COOCH
3
overlap?A: Generally, no. Temperature variations primarily affect exchangeable protons (OH, NH) or dynamic conformational equilibria. Because both the methoxy and ester methyl groups are freely rotating and non-exchangeable, temperature changes will have a negligible effect on their relative chemical shift difference. Focus on solvent effects (ASIS) instead.
References[3] Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples | MDPI | Verify Source[5] Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis | PMC | Verify Source[4] Pure Shift NMR | Manchester NMR Methodology Group | Verify Source[7] Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy | Benchchem |Verify Source[6] Lanthanide shift reagents can be used to simplify complicated multiplets... | Filo | Verify Source[1] A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns | Thieme Connect |Verify Source[2] Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge | Canadian Science Publishing | Verify Source
Scale-Up Optimization & Troubleshooting Guide: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate Production
Welcome to the Process Development Support Center. This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and validated protocols for the multi-gram to kilogram scale-up of Methyl 2-chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Center. This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and validated protocols for the multi-gram to kilogram scale-up of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS: 2099143-07-2)[1]. This biaryl intermediate is critical in the synthesis of advanced pharmaceutical candidates, including ATAD2 bromodomain inhibitors[2].
The core chemical transformation involves a Suzuki-Miyaura cross-coupling between methyl 5-bromo-2-chloro-4-methoxybenzoate and 5-formylfuran-2-ylboronic acid.
Part 1: Core Reaction Pathway & Mechanistic Overview
Caption: Suzuki-Miyaura coupling pathway highlighting the main product and primary degradation routes.
Part 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: We are observing low yields due to the rapid degradation of 5-formylfuran-2-ylboronic acid. How can we prevent this?
Causality: Heteroaryl boronic acids, particularly electron-deficient furan derivatives, are highly susceptible to base-catalyzed protodeboronation in aqueous media[3]. The high pH accelerates the formation of the reactive boronate anion, which fragments to yield furfural and consumes the reagent before transmetalation can occur.
Solution: Transition from a monophasic solvent system to a biphasic system (e.g., 2-MeTHF/H₂O) to limit the exposure of the boronic acid to the aqueous base. Alternatively, utilize the corresponding MIDA boronate or potassium trifluoroborate salt, which act as "slow-release" mechanisms for the active boronic acid species, maintaining a low steady-state concentration that favors cross-coupling over protodeboronation[4].
Q2: In-process controls (IPC) show significant formation of a carboxylic acid byproduct. What is the root cause?
Causality: The methyl ester moiety on the benzoate electrophile is prone to saponification (hydrolysis) when exposed to strong aqueous bases (like NaOH or prolonged heating with Na₂CO₃) at standard Suzuki coupling temperatures (60-80 °C).
Solution: Substitute Na₂CO₃ with a milder, less nucleophilic base such as anhydrous K₃PO₄, or reduce the reaction temperature while compensating with a more active, sterically hindered phosphine ligand (e.g., SPhos or XPhos) to accelerate the oxidative addition and transmetalation steps[5].
Q3: Our isolated API intermediate has residual palladium levels exceeding 500 ppm. How do we achieve <10 ppm at scale?
Causality: Homogeneous palladium catalysts like Pd(dppf)Cl₂ coordinate strongly to the heteroatoms (oxygen in the furan and methoxy groups) of the product, making simple extraction or crystallization insufficient for metal clearance.
Solution: Implement a chemical scavenging step. Washing the organic phase with 20% aqueous sodium bisulfite (NaHSO₃) at elevated temperatures (50 °C) effectively coordinates and extracts palladium into the aqueous layer[6].
Part 3: Quantitative Data & Troubleshooting Matrix
Table 1: Comparison of Palladium Scavenging Strategies
Scavenger / Method
Equivalents / Vol
Temp (°C)
Initial Pd (ppm)
Final Pd (ppm)
Yield Recovery (%)
Water Wash (Control)
5 vol
25
8500
7200
98
Silica-Thiol (Si-SH)
20 wt%
25
8500
45
85
20% aq. NaHSO₃
5 vol
50
8500
<10
96
Table 2: Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Stalled reaction (<50% conversion)
Catalyst deactivation via oxidation
Ensure strict degassing of solvents (sparge with N₂ for 30 min) prior to Pd addition.
High furfural levels in IPC
Protodeboronation of boronic acid
Switch to MIDA boronate or lower reaction temperature to 50 °C.
Product oiling out during crystallization
Impurity entrapment (Pd or dimers)
Ensure complete Pd scavenging; seed the crystallization at 45 °C.
Part 4: Validated Scale-Up Protocol (Self-Validating System)
This protocol is designed for the 100g to 1kg scale, incorporating built-in analytical holds to ensure process integrity.
Step-by-Step Methodology:
Preparation & Degassing: Charge a jacketed reactor with methyl 5-bromo-2-chloro-4-methoxybenzoate (1.0 eq) and 5-formylfuran-2-ylboronic acid (1.2 eq). Add 2-MeTHF (10 vol). Sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.02 eq) and an aqueous solution of K₃PO₄ (2.0 M, 2.5 eq) that has been pre-degassed.
Reaction Execution: Heat the biphasic mixture to 65 °C under vigorous stirring (to maximize interfacial surface area).
IPC Hold 1 (Reaction Completion): After 4 hours, sample the organic layer for HPLC analysis. Validation criterion: Starting material < 1.0% AUC.
Palladium Scavenging: Cool the reactor to 50 °C. Separate the aqueous layer. Add 20% w/w aqueous NaHSO₃ (5 vol) to the organic phase. Stir vigorously for 2 hours at 50 °C, then separate phases[6].
IPC Hold 2 (Metal Clearance): Sample organic phase for ICP-MS. Validation criterion: Pd < 50 ppm. (If >50 ppm, repeat the NaHSO₃ wash).
Crystallization: Concentrate the organic layer under reduced pressure to 3 volumes. Add ethanol (10 volumes) and heat to 70 °C to achieve a clear solution. Cool linearly to 5 °C over 6 hours to induce crystallization.
Isolation: Filter the yellow crystals, wash with cold ethanol (2 vol), and dry under vacuum at 45 °C until constant weight.
Part 5: Downstream Processing & Purification Workflow
Caption: Downstream processing workflow emphasizing palladium scavenging and crystallization steps.
References
Title: WO2017093272A1 - Furane derivatives as inhibitors of atad2
Source: Google Patents
URL
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis
Source: University of Edinburgh
URL: [Link]
Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique
Source: ResearchGate
URL: [Link]
Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides
Source: Chemical Communications (RSC Publishing)
URL: [Link]
Title: The Suzuki Reaction
Source: Andrew G Myers Research Group, Harvard University
URL: [Link]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate , a complex molecule featuring a substituted benzene ring linked to a functionalized furan moiety.
Due to the novelty of this specific compound, this guide will first present a detailed prediction of its ¹H and ¹³C NMR spectra based on an analysis of its structural fragments. This predictive approach is a common and essential practice in synthetic chemistry for the initial assessment of a target molecule's identity. Subsequently, we will provide a comparative analysis with the experimentally determined NMR data of a structurally related, simpler analog, Methyl 4-methoxybenzoate , to highlight the influence of the various substituents on the chemical shifts and coupling patterns. This comparative methodology serves as a practical tool for chemists to understand and interpret the spectra of complex molecules by dissecting them into more familiar components.
Predicted NMR Spectral Data of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
The structure of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate contains several distinct spin systems whose spectral characteristics can be predicted by examining the effects of the various substituents.
Figure 1: Structure of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate with atom numbering for NMR assignment.
Predicted ¹H-NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.70
s
1H
H-formyl
Aldehydic protons are highly deshielded and typically appear as singlets unless coupled to other protons.
~7.85
s
1H
H-6
This proton is ortho to the electron-withdrawing ester group and is expected to be a singlet due to the absence of adjacent protons.
~7.40
d
1H
H-4'
The furan proton adjacent to the formyl group will be deshielded and will appear as a doublet coupled to H-3'.
~7.20
d
1H
H-3'
This furan proton will be a doublet coupled to H-4'.
~7.05
s
1H
H-3
This proton is situated between the chloro and methoxy groups and is expected to be a singlet.
~3.95
s
3H
OCH₃ (benzoate)
Methoxy groups on a benzene ring typically resonate in this region.
~3.90
s
3H
OCH₃ (ester)
Methyl ester protons are characteristically found around this chemical shift.
Predicted ¹³C-NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~185.0
C-formyl
The carbonyl carbon of an aldehyde is highly deshielded.
~165.0
C=O (ester)
Ester carbonyl carbons are also significantly deshielded.
~160.0
C-4
Aromatic carbon attached to the electron-donating methoxy group.
~155.0
C-5'
Furan carbon attached to the electron-withdrawing formyl group.
~152.0
C-2'
Furan carbon attached to the benzene ring.
~135.0
C-2
Aromatic carbon bearing the chloro substituent.
~132.0
C-6
Aromatic methine carbon.
~125.0
C-1
Quaternary aromatic carbon attached to the ester group.
~123.0
C-4'
Furan methine carbon.
~115.0
C-5
Quaternary aromatic carbon attached to the furan ring.
~112.0
C-3'
Furan methine carbon.
~110.0
C-3
Aromatic methine carbon.
~56.0
OCH₃ (benzoate)
Methoxy carbons typically appear in this region.[1]
~52.0
OCH₃ (ester)
Methyl ester carbons are found at a similar chemical shift.
Comparative Analysis with Methyl 4-methoxybenzoate
To contextualize the predicted spectral data, we will now compare it with the known experimental NMR data of Methyl 4-methoxybenzoate . This comparison will illustrate the electronic effects of the chloro, and 5-formylfuran-2-yl substituents on the benzoate core.
Figure 2: Structure of the comparative analog, Methyl 4-methoxybenzoate.
The introduction of the chloro and furan substituents removes the symmetry of the benzene ring, resulting in two distinct singlets instead of two doublets. The H-6 proton in the target molecule is expected to be at a similar downfield position as the ortho protons in the analog due to the proximity of the ester group.
Methoxy Protons
3.85 (s, 3H)
~3.95 (s, 3H)
The chemical shift of the methoxy protons is not expected to change significantly.
Ester Methyl Protons
3.88 (s, 3H)
~3.90 (s, 3H)
The electronic environment of the methyl ester group is largely unaffected.
Additional Protons
-
~9.70 (s, 1H), ~7.40 (d, 1H), ~7.20 (d, 1H)
These signals are unique to the 5-formylfuran-2-yl moiety and are key identifiers for the successful synthesis of the target compound.
A minor upfield shift may be observed due to the altered electronic nature of the benzene ring.
Aromatic C-O
163.4
~160.0
The introduction of the chloro and furan groups will influence the electron density at this position.
Aromatic C-H
131.6, 113.7
~132.0, ~110.0
The chemical shifts of the remaining aromatic protons will be altered by the new substituents.
Quaternary Aromatic
122.7
~135.0, ~125.0, ~115.0
The number of quaternary carbon signals increases due to the additional substitutions.
Methoxy Carbon
55.4
~56.0
The methoxy carbon chemical shift is expected to be relatively stable.
Ester Methyl Carbon
51.9
~52.0
The ester methyl carbon should remain in a similar chemical environment.
Additional Carbons
-
~185.0, ~155.0, ~152.0, ~123.0, ~112.0
These signals correspond to the furan ring and the formyl group, providing definitive evidence for the presence of this substituent.
Experimental Protocol for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Figure 3: General workflow for NMR analysis.
Sample Preparation
Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for many organic compounds.
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup
The NMR spectra should be recorded on a spectrometer operating at a proton frequency of at least 400 MHz for adequate signal dispersion.
The instrument must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
Insert the sample into the magnet and perform shimming of the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
¹H NMR Acquisition
A standard single-pulse experiment is typically employed.
Key parameters to be set include:
Spectral width: Approximately 12 ppm.
Acquisition time: 2-4 seconds.
Relaxation delay: 1-5 seconds.
Number of scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
¹³C NMR Acquisition
A proton-decoupled pulse sequence, such as zgpg30, is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Key parameters to be set include:
Spectral width: Approximately 220 ppm.
Acquisition time: 1-2 seconds.
Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
Number of scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing
The raw free induction decay (FID) signal is processed using appropriate software.
This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
The chemical shifts are then referenced to the internal standard (TMS).
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. By presenting a detailed prediction of its spectra and a comparative analysis with a structurally related analog, researchers are equipped with the necessary tools to interpret their experimental data confidently. The provided experimental protocol outlines the best practices for acquiring high-quality NMR spectra, ensuring the reliability of the structural elucidation process. As with any novel compound, the combination of ¹H, ¹³C, and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would provide the most definitive structural confirmation.
References
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
DOI. (n.d.). Supplementary Information. Retrieved from [Link]
Atta-ur-Rahman & M. Iqbal Choudhary. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
The Royal Society of Chemistry. (2023). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. Retrieved from [Link]
ResearchGate. (n.d.). 1 H and 13 C NMR data of furans 1a, 2 in CDCl 3 and species A, D in.... Retrieved from [Link]
Rsc.org. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
PMC. (n.d.). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Retrieved from [Link]
ScienceDirect. (n.d.). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
ResearchGate. (n.d.). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
PMC. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
For Immediate Release A Deep Dive into the Fragmentation Behavior of a Complex Benzofuran Derivative Under Electron and Electrospray Ionization In the intricate world of drug discovery and development, the precise struct...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Complex Benzofuran Derivative Under Electron and Electrospray Ionization
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide offers a comprehensive, in-depth comparison of the predicted mass spectrometric fragmentation patterns of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate , a molecule of significant interest due to its complex substitution pattern, under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive knowledge to identify and characterize this and structurally related compounds.
The Subject Molecule: A Multifaceted Structure
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate presents a fascinating case for mass spectrometric analysis. Its structure incorporates a variety of functional groups, each with its own characteristic fragmentation behavior: a chlorinated and methoxylated benzene ring, a methyl ester, and a formyl-substituted furan ring. The interplay of these groups under ionization will dictate the fragmentation pathways and the resultant mass spectrum, providing a unique molecular fingerprint.
Theoretical Fragmentation Analysis: A Tale of Two Ionization Techniques
The fragmentation of an ionized molecule is a cascade of events driven by the stability of the resulting ions and neutral losses. The method of ionization plays a pivotal role in the extent of this fragmentation.
Electron Ionization (EI): The Hard Fragmentation Approach
Electron Ionization (EI) is a high-energy technique that typically leads to extensive and often complex fragmentation patterns, which are highly reproducible and ideal for structural elucidation and library matching.[1] For our target molecule, the following key fragmentation pathways are anticipated:
Alpha-Cleavage at the Formyl Group: A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the formyl group, leading to a stable acylium ion.[2] This would result in a prominent [M-1]⁺ ion.
Loss of the Methoxy Radical from the Ester: Methyl esters are well-known to undergo cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃) and the formation of a benzoyl-type cation.[3]
Cleavage of the Benzylic Ether Linkage: The bond between the furan ring and the benzene ring is a likely site of cleavage. This could occur on either side of the ether oxygen, leading to fragments corresponding to the substituted benzoyl cation or the formylfuran cation. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[4][5]
Loss of Chlorine and HCl: Aromatic halogenated compounds can lose the halogen radical.[6] The presence of a chlorine atom will also produce a characteristic M+2 isotopic pattern in a roughly 3:1 ratio for any chlorine-containing fragment.[1]
Furan Ring Fragmentation: Substituted furans can undergo complex rearrangements and ring-opening reactions upon electron impact.[7]
The interplay of these pathways will generate a rich tapestry of fragment ions, providing a detailed structural fingerprint of the molecule.
Electrospray Ionization (ESI): The Soft Ionization Perspective
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, we predict the following in positive-ion ESI-MS/MS:
Protonation Site: The most likely sites for protonation are the formyl oxygen, the ether oxygen, and the ester carbonyl oxygen. The relative proton affinities of these sites will influence the initial fragmentation steps.
Collision-Induced Dissociation (CID): In the collision cell, the protonated molecule will be collisionally activated, leading to fragmentation. The most labile bonds are expected to cleave first.
Loss of Neutral Molecules: Under ESI-MS/MS conditions, fragmentation is often dominated by the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and methanol (CH₃OH).
Major Fragmentation Pathways: We anticipate observing fragmentation patterns similar to those in EI, but originating from the [M+H]⁺ ion. For example, the loss of methanol from the ester group and cleavage at the ether linkage are highly probable.
Comparative Data at a Glance
To facilitate a direct comparison, the predicted key fragmentation pathways and the expected major ions for both EI and ESI-MS/MS are summarized below.
Ionization Technique
Predicted Key Fragmentation Pathways
Expected Major Fragment Ions (m/z)
Electron Ionization (EI)
- Alpha-cleavage of formyl group- Loss of methoxy radical from ester- Cleavage of benzylic ether linkage- Loss of chlorine radical- Furan ring fragmentation
[M]⁺•, [M-1]⁺, [M-31]⁺, [M-Cl]⁺, and fragments corresponding to the substituted benzoyl and formylfuran moieties.
Electrospray Ionization (ESI-MS/MS)
- Protonation followed by CID- Loss of neutral molecules (CH₃OH, CO)- Cleavage of benzylic ether linkage
[M+H]⁺, [M+H-CH₃OH]⁺, and fragments from the cleavage of the ether bond.
Experimental Protocols for Verification
To empirically validate these predictions, the following experimental setups are recommended:
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and a quadrupole or time-of-flight mass analyzer.
GC Conditions:
Injector Temperature: 280 °C
Carrier Gas: Helium at a constant flow rate.
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C.
Mass Range: m/z 40-500.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Sample Preparation: Dissolve the analyte in a mixture of methanol and water.
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC Conditions:
Column: A C18 reversed-phase column.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
MS/MS: Perform product ion scans of the [M+H]⁺ precursor ion at varying collision energies.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation cascades, the following diagrams depict the primary fragmentation routes under both EI and ESI conditions.
Conclusion: A Predictive Framework for Structural Analysis
This guide provides a robust theoretical framework for understanding and predicting the mass spectrometric fragmentation of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. By comparing the expected outcomes of both hard (EI) and soft (ESI) ionization techniques, researchers are better equipped to design experiments, interpret resulting data, and ultimately confirm the structure of this and other complex molecules. The provided experimental protocols and visual diagrams serve as a practical starting point for the empirical validation of these predictions, underscoring the power of mass spectrometry in modern chemical analysis.
References
Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
Benchchem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
Whitman People. (n.d.). GCMS Section 6.13.
Wiley Online Library. (2025, December 24). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans.
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Benchchem. (n.d.). Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate vs standard furan derivatives
An In-Depth Comparative Analysis for Drug Development Professionals: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate versus Standard Furan Derivatives Introduction: The Furan Moiety in Modern Drug Discovery The...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Analysis for Drug Development Professionals: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate versus Standard Furan Derivatives
Introduction: The Furan Moiety in Modern Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for phenyl and other aromatic rings, and its capacity to engage in hydrogen bonding have cemented its role in the development of numerous therapeutic agents. From the antibacterial properties of nitrofurantoin to the diuretic effects of furosemide, the furan core is a versatile building block. This guide provides a detailed comparison between a complex, substituted furan derivative, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (1) , and more conventional furan derivatives, offering insights into their respective reactivities, synthetic utilities, and potential applications in drug discovery programs.
Structural and Reactivity Analysis of the Target Molecule
The subject of our analysis, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (let's call it MCFM Benzoate ), is a multi-functional molecule. A breakdown of its structure reveals several key features that dictate its chemical behavior and potential as a drug discovery intermediate.
The Furan Core : The central furan ring is substituted at the 2- and 5-positions, a common pattern that allows for extended conjugation and diverse derivatization.
The 5-Formyl Group (-CHO) : This aldehyde is a critical reactive handle. It can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form secondary or tertiary amines, providing a gateway to a vast chemical space.
The Substituted Benzoate Ring : The benzene ring is heavily decorated with an ortho-chloro group, a meta-furan linkage, and a para-methoxy group relative to the methyl ester. These substituents modulate the electronic properties of the entire molecule:
Chloro Group : An electron-withdrawing group that can influence the acidity of nearby protons and serve as a potential metabolic hotspot or a site for further cross-coupling.
Methoxy Group : A strong electron-donating group that can impact the overall electron density of the aromatic system and affect binding to biological targets.
Methyl Ester : A classic functional group that can act as a prodrug moiety, being readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Below is a diagram illustrating the key functional regions of MCFM Benzoate.
Caption: Key functional regions of MCFM Benzoate.
Comparative Analysis: MCFM Benzoate vs. Standard Furan Derivatives
To understand the unique advantages of MCFM Benzoate, we compare it against three classes of standard furan derivatives: a simple building block (Furfural), a common intermediate (2-Furoic Acid), and an established drug (Nitrofurantoin).
Feature
MCFM Benzoate (1)
Furfural
2-Furoic Acid
Nitrofurantoin
Complexity
High (Multi-functional)
Low (Simple aldehyde)
Low (Simple acid)
Medium (Complex side chain)
Primary Reactive Handle
Formyl group, Ester, Chloro group
Formyl group
Carboxylic acid
Nitro group, Imine
Synthetic Potential
High; serves as an advanced intermediate for library synthesis.
High; a versatile starting material for many furan derivatives.
Moderate; primarily used for amide couplings.
Low; it is a final drug product.
Solubility (Predicted)
Low in aqueous media, high in organic solvents.
Moderately soluble in water.
Soluble in water.
Very slightly soluble in water.
Potential Applications
Intermediate for kinase inhibitors, GPCR modulators, or other complex scaffolds.
Precursor for furfuryl alcohol, solvents, and other commodity chemicals; starting material in fine chemical synthesis.
Building block in medicinal chemistry, particularly for creating amide-linked structures.
Antibacterial agent for urinary tract infections.
Reactivity and Synthetic Utility
Furfural is a cornerstone of furan chemistry. Its aldehyde functionality is its main reactive center, allowing for Wittig reactions, Henry reactions, and the synthesis of various heterocyclic systems. However, its volatility and tendency to polymerize under acidic conditions can be drawbacks.
2-Furoic Acid offers a stable carboxylic acid handle, ideal for forming amides and esters through standard coupling protocols (e.g., EDC/HOBt or HATU). Its reactivity is generally predictable and limited to the acid group.
Nitrofurantoin 's reactivity is dominated by the nitro group, which is essential for its mechanism of action. The drug is activated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules. This reactivity is highly specific to its biological function and not intended for synthetic elaboration.
MCFM Benzoate , in contrast, is a synthetic chemist's playground. The formyl group provides the same reactive potential as furfural but within a more complex and rigid scaffold. The presence of the ester allows for a dual-prodrug strategy or late-stage diversification. The chloro-substituent on the benzoate ring offers an additional vector for modification via cross-coupling reactions, should the need arise.
The workflow for utilizing MCFM Benzoate in a drug discovery campaign would typically follow a path of late-stage diversification.
Caption: Potential synthetic diversification pathways for MCFM Benzoate.
Proposed Synthesis of MCFM Benzoate
While no direct synthesis is published for this exact molecule, a robust and logical synthetic route can be proposed based on modern cross-coupling chemistry. A Suzuki-Miyaura coupling is the most likely approach.
Reactant Preparation : To a 50 mL oven-dried Schlenk flask, add Methyl 2-chloro-5-bromo-4-methoxybenzoate (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
Solvent and Base : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, typically Na₂CO₃ (2.5 eq) or K₃PO₄ (2.5 eq).
Degassing : Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.
Reaction : Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired MCFM Benzoate.
This proposed synthesis is highly reliable and leverages well-established, high-yielding reactions common in the pharmaceutical industry.
Physicochemical and Pharmacokinetic Considerations
The heavily substituted nature of MCFM Benzoate suggests a higher molecular weight and lipophilicity (logP) compared to simpler furan derivatives. This has direct implications for its drug-like properties.
Solubility : High lipophilicity often correlates with poor aqueous solubility, which can be a major hurdle in drug development. The methyl ester in MCFM Benzoate might be hydrolyzed to a more soluble carboxylic acid in vivo, a common prodrug strategy to overcome this issue.
Metabolic Stability : The methoxy group is a potential site of O-demethylation by cytochrome P450 enzymes. The chloro-substituent may block an adjacent site of metabolism, a common tactic in medicinal chemistry to improve metabolic stability. In contrast, the furan ring itself can be metabolically unstable and can, in some cases, be oxidized to reactive intermediates.
Conclusion and Future Outlook
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate represents a highly advanced and versatile intermediate for drug discovery compared to standard furan derivatives like furfural or 2-furoic acid. While simpler furans serve as excellent starting points, the pre-functionalized and complex nature of MCFM Benzoate allows for rapid, late-stage diversification to build libraries of drug-like molecules.
Its true value lies in its ability to act as a rigid scaffold that positions multiple functional groups in specific vectors, enabling chemists to meticulously probe the structure-activity relationships of a target protein. The strategic placement of chloro, methoxy, ester, and formyl groups provides a multi-pronged tool for optimizing potency, selectivity, and pharmacokinetic properties. Researchers looking to accelerate their hit-to-lead campaigns would find significant value in leveraging complex, purpose-built intermediates like MCFM Benzoate.
References
Title: Furan as a Privileged Scaffold in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL: [Link]
Title: The furan-containing scaffolds as promising structures in the new drugs design. Source: European Journal of Medicinal Chemistry. URL: [Link]
Title: Mechanism of action of and mechanisms of resistance to nitrofurantoin. Source: The Journal of Antimicrobial Chemotherapy. URL: [Link]
Title: Furan Bioisosteres in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
Comparative
Comparing reactivity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate and benzoic acid derivatives
Topic: Comparing the Reactivity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate and Benzoic Acid Derivatives Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In m...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Comparing the Reactivity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate and Benzoic Acid Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery and complex organic synthesis, multi-electrophilic building blocks are essential for the rapid assembly of diverse chemical libraries. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (Compound A) is a highly functionalized scaffold that offers orthogonal reactivity across three distinct electrophilic centers: a formyl group, an aryl chloride, and a methyl ester.
This guide objectively compares the reactivity of Compound A against simple benzoic acid derivatives (e.g., 4-formylbenzoic acid, 2-chlorobenzoic acid, and methyl 4-methoxybenzoate). By dissecting the electronic and steric causality behind each functional group, we provide field-proven insights and self-validating protocols for achieving absolute chemoselectivity.
Structural & Electronic Causality: The Basis of Orthogonal Reactivity
To successfully utilize Compound A, one must understand how its substituents electronically communicate through the central aromatic system. Unlike simple benzoic acids, Compound A's reactivity is governed by a delicate balance of inductive (-I) and mesomeric (+M/-M) effects.
The Formylfuran Moiety vs. 4-Formylbenzoic Acid
The 5-formylfuran-2-yl group is the most electrophilic site on the molecule. While simple benzaldehydes (like 4-formylbenzoic acid) are moderately reactive, the formyl group attached to a furan ring exhibits enhanced electrophilicity. The furan oxygen donates electron density into the ring, but the strong electron-withdrawing nature of the formyl group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by primary or secondary amines). Furthermore, furan-based aldehydes are highly valued in medicinal chemistry for their biological properties, including enhanced cellular re-epithelialization in wound healing[1].
The Aryl Chloride vs. 2-Chlorobenzoic Acid
Aryl chlorides are notoriously challenging substrates for cross-coupling due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to aryl bromides or iodides[2]. However, Compound A features an activated aryl chloride .
Causality: The chloride at C2 is positioned ortho to the electron-withdrawing methyl ester (C1) and para to the electron-withdrawing 5-formylfuran group (C5). These groups synergistically lower the energy of the C–Cl lowest unoccupied molecular orbital (LUMO).
Result: This activation facilitates the oxidative addition of Palladium (or Iron) catalysts[3], making it significantly more reactive toward Suzuki-Miyaura coupling than an unactivated analog like 2-chlorobenzoic acid, though it still benefits from specialized
π
-acidic or bulky ligands[4].
The Methyl Ester vs. Methyl 4-Methoxybenzoate
Ester hydrolysis typically proceeds via a base-catalyzed acyl-oxygen cleavage (
BAC2
) mechanism[5]. In Compound A, the methyl ester is sterically shielded by the adjacent ortho-chloro group. While the electron-withdrawing groups on the ring increase the electrophilicity of the ester carbonyl, the steric bulk of the chloride significantly retards the formation of the tetrahedral intermediate. Consequently, its hydrolysis requires harsher conditions (higher temperatures or stronger bases) compared to the unhindered methyl 4-methoxybenzoate.
Mechanistic Visualizations
Caption: Reactivity map highlighting the electronic and steric factors governing site selectivity.
The table below summarizes the comparative reactivity of Compound A against standard benzoic acid derivatives, outlining the necessary conditions to achieve functional group transformation.
Substrate
Target Functional Group
Reactivity Level
Optimal Reaction Conditions
Chemoselectivity Notes
Compound A
Formyl (Aldehyde)
Very High
NaBH(OAc)3
, DCE, RT, 2h
Reacts exclusively; ester and aryl chloride remain intact.
4-Formylbenzoic Acid
Formyl (Aldehyde)
High
NaBH3CN
, MeOH, RT, 4h
Free carboxylic acid can cause solubility/purification issues.
Compound A
Aryl Chloride
Moderate
Pd(OAc)2
, SPhos,
K3PO4
, 100°C
Activated by para-furan; requires bulky ligands to prevent ester cleavage.
2-Chlorobenzoic Acid
Aryl Chloride
Low
Pd2(dba)3
, XPhos, 110°C
Deactivated; free acid requires protection or excess base.
Compound A
Methyl Ester
Low (Steric)
LiOH (5 eq), THF/
H2O
, 60°C
Ortho-chloro group sterically hinders the
BAC2
attack.
Methyl 4-methoxybenzoate
Methyl Ester
High
NaOH (2 eq), MeOH/
H2O
, RT
Rapid hydrolysis due to lack of steric hindrance[5].
Self-Validating Experimental Protocols
To leverage the orthogonal reactivity of Compound A, reactions must be performed in a specific sequence: Aldehyde
→
Aryl Chloride
→
Ester . Reversing this order will lead to side reactions (e.g., hydrolyzing the ester first creates a carboxylate that poisons Pd catalysts during Suzuki coupling).
Protocol 1: Chemoselective Reductive Amination (Targeting the Formyl Group)
This step exploits the high electrophilicity of the furan aldehyde without disturbing the aryl chloride or ester.
Setup: Dissolve Compound A (1.0 equiv) and a secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Activation: Add glacial acetic acid (1.5 equiv) to activate the iminium ion intermediate. Stir at room temperature for 30 minutes.
Reduction: Portion-wise, add Sodium triacetoxyborohydride (
NaBH(OAc)3
) (1.5 equiv). Stir at room temperature for 2–4 hours.
Self-Validation: Monitor via LC-MS. The formyl peak (M+H) will disappear, replaced by the amine-adduct mass. The isotopic pattern of the product must retain the 3:1 ratio indicative of the intact aryl chloride.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, and concentrate to yield Intermediate 1 .
Protocol 2: Suzuki-Miyaura Cross-Coupling (Targeting the Aryl Chloride)
With the aldehyde protected/modified, the activated aryl chloride is targeted. Bulky, electron-rich phosphine ligands are required to facilitate oxidative addition into the C-Cl bond[4].
Setup: In a Schlenk flask, combine Intermediate 1 (1.0 equiv), an arylboronic acid (1.5 equiv), and anhydrous
K3PO4
(3.0 equiv).
Catalyst: Add
Pd(OAc)2
(5 mol%) and SPhos ligand (10 mol%).
Reaction: Suspend in degassed Toluene/
H2O
(10:1 v/v). Heat at 100°C under an argon atmosphere for 12 hours. (Note: Microwave heating with simultaneous cooling can also be utilized to prolong catalyst lifetime and increase yields[2]).
Self-Validation: Monitor via TLC (Hexanes:EtOAc). The starting material spot will be consumed. MS will show the loss of the chlorine isotope pattern, confirming successful biaryl formation.
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography to yield Intermediate 2 .
Protocol 3: Sterically Hindered Saponification (Targeting the Methyl Ester)
The final step unmasks the carboxylic acid. Due to the steric hindrance of the adjacent biaryl/chloro system, elevated temperatures are required.
Setup: Dissolve Intermediate 2 (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:
H2O
.
Hydrolysis: Add Lithium hydroxide monohydrate (
LiOH⋅H2O
) (5.0 equiv). Heat the mixture to 60°C for 6–8 hours.
Self-Validation: The reaction is complete when TLC indicates a highly polar, baseline-retained spot (the carboxylate salt).
Workup: Concentrate to remove organic solvents. Dilute the aqueous layer with water, cool to 0°C, and carefully acidify with 1M HCl to pH 3-4. Filter the resulting precipitate to isolate the Final Target (Free Carboxylic Acid).
References
Leadbeater, N. E., et al. "Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling." Organic Letters - ACS Publications, 2005.[Link]
Bedford, R. B., et al. "Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity." Chemical Communications (RSC Publishing), 2002.[Link]
Bedford, R. B., et al. "The iron-catalysed Suzuki coupling of aryl chlorides." University of Bristol Research Portal / Nature Catalysis, 2024.[Link]
PubMed Central. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." NIH, 2022.[Link]
Koca, M., et al. "Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates by In Vitro Cell Culture Studies." PubMed, 2026.[Link]
A Senior Application Scientist's Guide to Purity Validation of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Meth...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a complex intermediate likely pivotal in the synthesis of novel therapeutics, rigorous purity assessment is paramount. Even trace impurities can have a profound impact on the final drug substance's stability, biological activity, and safety profile.[1]
This guide, drawing from extensive field experience, provides an in-depth protocol for validating the purity of this specific benzoate derivative using Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it offers a pragmatic comparison with orthogonal analytical techniques, empowering researchers to build a comprehensive and robust purity profile in line with global regulatory standards.[2][3]
The Primary Tool: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex organic molecules such as the target benzoate, LC-MS stands out as the premier analytical tool.[4] Its power lies in the synergistic combination of High-Performance Liquid Chromatography (HPLC), which separates the main compound from its impurities with high resolution, and Mass Spectrometry (MS), which provides mass-to-charge ratio data, offering definitive identification and structural elucidation of these separated components.[1][4] This dual capability is indispensable for not only quantifying known impurities but also for identifying unknown process-related impurities and degradation products.
The choice of LC-MS is causal: we need a method that is both highly sensitive to detect impurities at trace levels (often below 0.1%) and highly specific to distinguish between structurally similar molecules.[4] This aligns with the stringent guidelines set by the International Council for Harmonisation (ICH), which mandate the reporting, identification, and qualification of impurities above certain thresholds.[2][5]
Experimental Workflow: An Overview
The analytical process is a sequential flow designed to ensure reproducibility and accuracy. Each stage, from preparing the sample to analyzing the data, is a critical control point.
Fig 1. High-level workflow for LC-MS purity analysis.
Detailed Experimental Protocol: LC-MS
This protocol is designed as a robust starting point. Method development and validation are essential to prove it is fit for its intended purpose.
1. Sample & Standard Preparation:
Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water.
Sample Solution: Accurately weigh approximately 10 mg of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate and dissolve it in 10 mL of the diluent to achieve a concentration of ~1 mg/mL. Vortex to ensure complete dissolution.
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the HPLC system.[6]
2. Liquid Chromatography Conditions:
Rationale: A reversed-phase method using a C18 column is the workhorse for pharmaceutical analysis due to its versatility in separating compounds of moderate polarity.[1] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and produce sharp peaks.
System: UPLC/HPLC system with a UV/PDA detector and coupled to a mass spectrometer.
Column: Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm, or equivalent.[7]
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for good peak shape and ionization efficiency in the MS.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.
Injection Volume: 2 µL.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
10
1.0
10
8.0
95
10.0
95
10.1
10
| 12.0 | 10 |
3. Mass Spectrometry Conditions:
Rationale: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar to moderately polar organic molecules, minimizing in-source fragmentation.[8] Positive ion mode is chosen as the ester and methoxy groups are likely to accept a proton. A full scan is used to detect all potential impurities, while Selected Ion Monitoring (SIM) can be used for higher sensitivity on known impurities.
System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
An unvalidated analytical method produces data of unknown quality. Validation, as prescribed by ICH Q2(R2) guidelines, demonstrates that the procedure is suitable for its intended purpose.[9][10]
Fig 2. Interconnected parameters for analytical method validation.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is demonstrated by separating known impurities or by using an orthogonal technique to confirm peak purity.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. Essential for ensuring the method can meet the ICH reporting thresholds (e.g., 0.05%).[2]
Accuracy & Precision: Accuracy measures the closeness of the results to the true value, while precision measures the repeatability of the results. Both are assessed by analyzing samples with known concentrations of impurities multiple times.[3]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
Comparative Analysis: Orthogonal and Alternative Techniques
No single analytical method can reveal everything. Employing orthogonal techniques—methods that separate compounds based on different chemical or physical principles—provides a more complete and trustworthy purity profile.
Technique
Principle
Primary Use Case for this Compound
Advantages
Limitations
LC-MS
Chromatographic separation followed by mass-based detection.
Primary Method: Identification and quantification of known and unknown impurities; stability studies.
Unparalleled sensitivity and specificity; provides molecular weight information.[4]
Higher cost and complexity; potential for ion suppression.
HPLC-UV/PDA
Chromatographic separation followed by UV-Vis absorbance detection.
Routine QC: Purity assay and quantification of known, chromophoric impurities.
Robust, cost-effective, excellent for routine quantitative analysis.[1][4]
Cannot identify unknown peaks without standards; co-eluting impurities may be missed.
qNMR
Nuclear Magnetic Resonance spectroscopy to quantify molecules by comparing signal integrals to a certified internal standard.
Absolute Purity: Determining the absolute purity of a reference standard without needing a standard of the compound itself.
Provides structural information; primary ratio method for absolute quantification.
Lower sensitivity (~0.1%); requires a highly pure internal standard and specialized expertise.[6]
GC-MS
Gas chromatography separation followed by mass-based detection.
Residual Solvents & Volatiles: Analysis of volatile or semi-volatile organic impurities (e.g., residual synthesis solvents).
Not suitable for quantification of impurities; low sensitivity.
Choosing the Right Tool for the Job
The selection of an analytical method is driven by the specific question being asked. An LC-MS method is developed for comprehensive impurity profiling during process development. An HPLC-UV method is then validated for rapid and cost-effective release testing in a quality control environment. qNMR is used to certify the primary reference standard against which all other measurements are made.
Fig 3. Decision logic for selecting the appropriate analytical technique.
Conclusion
Validating the purity of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a multi-faceted task that demands a scientifically sound and risk-based approach. LC-MS serves as the cornerstone of this effort, providing the sensitivity and specificity required to detect, identify, and quantify a wide array of potential impurities. However, its true power is realized when its data is contextualized and confirmed by orthogonal methods like HPLC-UV and qNMR. By following a rigorous validation protocol grounded in ICH guidelines, researchers and drug developers can ensure the quality and consistency of their intermediates, building a solid foundation for the development of safe and effective medicines.
References
Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Wang, Y., et al. (2016). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
Lab Manager. (2026).
ICH. (2023).
IJRAR.org. (N.D.).
Goren, A.C., et al. (2015). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Food Chemistry.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
Biomedical Journal of Scientific & Technical Research. (2024).
ResearchGate. (N.D.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities.
Thermo Fisher Scientific. (N.D.). Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS on the TSQ Quantum Discovery MAX.
BenchChem. (2025). LC-MS/MS method development with Furan-3-methanol-d2.
Journal of Pharmaceutical and Biomedical Analysis. (N.D.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
A Comparative Guide to the Structural Elucidation of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate: A Case for X-ray Crystallography
For Immediate Release In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of novel organic compounds, with a focus on Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. While, to date, no public X-ray crystallography data exists for this specific compound, this guide will serve as a robust framework for researchers undertaking such an analysis. We will explore the definitive advantages of single-crystal X-ray diffraction and compare its data output with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Subject Molecule: Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
The molecule , Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, is a multifaceted structure featuring a chlorinated and methoxylated benzene ring linked to a formyl-substituted furan ring via a carbon-carbon bond. The presence of various functional groups, including an ester, an aldehyde, a chloro group, and an ether, suggests a rich potential for diverse chemical interactions and biological activity. Its structural complexity underscores the need for a definitive analytical method to ascertain its precise atomic arrangement.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined. This technique yields a wealth of information, including:
Unambiguous connectivity and stereochemistry: It definitively establishes the bonding arrangement and the absolute configuration of chiral centers.
Precise bond lengths and angles: This data is crucial for understanding the molecule's geometry and strain.
Conformational analysis: It reveals the molecule's preferred shape in the solid state.
Intermolecular interactions: It provides a detailed picture of how molecules pack together in the crystal lattice, revealing hydrogen bonds, halogen bonds, and other non-covalent interactions that are critical for understanding physical properties and biological recognition.
The journey from a powdered sample to a refined crystal structure is a meticulous process. Below is a detailed, step-by-step protocol that would be employed to obtain the crystal structure of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate.
Protocol 1: Crystal Growth and X-ray Diffraction Analysis
Crystal Growth:
Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The goal is to encourage the slow aggregation of molecules into a highly ordered lattice.
Procedure:
Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof).
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will gradually decrease the solubility of the compound, promoting crystallization.
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
Crystal Mounting and Data Collection:
Rationale: A suitable crystal must be mounted on the diffractometer for data collection. The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.
Procedure:
Select a crystal with sharp edges and uniform morphology under a microscope.
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
Center the crystal on the goniometer of a single-crystal X-ray diffractometer.
Perform an initial scan to determine the unit cell parameters and crystal system.
Execute a full data collection run, typically involving multiple scans at different crystal orientations.
Structure Solution and Refinement:
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.
Procedure:
Process the raw diffraction data to integrate the intensities of the reflections.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Locate and add hydrogen atoms to the model.
The final refined structure is validated and deposited in a crystallographic database such as the Cambridge Structural Database (CSD)[1][2][3].
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary and often more readily obtainable data, particularly when suitable crystals cannot be grown.
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.
Unambiguous and highly detailed structural information.
Requires high-quality single crystals, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity through-bond and through-space, stereochemical relationships, dynamic processes in solution.
Provides information about the structure in solution, which may be more biologically relevant. Does not require crystallization.
Does not provide precise bond lengths and angles. Structure is inferred, not directly imaged.
High sensitivity, requires very small sample amounts.
Provides no information on connectivity or stereochemistry.
Computational Modeling (e.g., DFT)
Theoretical 3D structure, electronic properties, conformational analysis.
Can predict structures and properties without experimental data.
The accuracy is dependent on the level of theory and can be computationally expensive. The results require experimental validation.
NMR spectroscopy is an indispensable tool for chemists. For Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, 1H and 13C NMR would reveal the number and types of protons and carbons, while 2D techniques like COSY and HMBC would establish the connectivity of the molecular skeleton. Nuclear Overhauser Effect (NOE) experiments could provide information about through-space proximity of protons, aiding in conformational analysis in solution.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) could provide clues about the connectivity of the different functional groups.
In the absence of experimental crystal data, Density Functional Theory (DFT) calculations could be employed to predict the lowest energy conformation of the molecule. This theoretical model can be a valuable guide for interpreting NMR data and can provide insights into the molecule's electronic properties.
Caption: Logical relationship between analytical techniques for structural elucidation.
Conclusion
The structural elucidation of a novel compound like Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate requires a multi-pronged analytical approach. While NMR and MS provide essential information regarding connectivity and molecular formula, they fall short of delivering the definitive three-dimensional structure. Single-crystal X-ray diffraction, although contingent on successful crystal growth, remains the unparalleled method for obtaining a complete and unambiguous atomic-level picture. The insights gained from such a structure are invaluable for rational drug design, understanding reaction mechanisms, and predicting material properties. This guide serves as a testament to the power of a synergistic approach, where each technique contributes a vital piece to the intricate puzzle of molecular structure.
References
PubChem. Methyl 4-chloro-5-formyl-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
PrepChem. Synthesis of methyl 5-formyl-2-methoxybenzoate. [Link]
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
Chemical Synthesis Database. methyl 2-fluoro-5-formylbenzoate. [Link]
Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
Google Patents.
UC Davis. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
Comparative efficacy of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in bioassays
Step 1: Initial Search and Information Gathering on the Target Compound and Alternatives My initial search for "Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate" did not yield any specific biological activity dat...
Author: BenchChem Technical Support Team. Date: April 2026
Step 1: Initial Search and Information Gathering on the Target Compound and Alternatives
My initial search for "Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate" did not yield any specific biological activity data or published papers on this exact molecule. This is not uncommon for novel chemical entities. However, the search results provide extensive information on the biological activities of the core chemical motifs present in the molecule:
Furan Derivatives: These are well-documented as having a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The substitutions at the C2 and C5 positions of the furan ring are particularly critical for modulating biological activity.[1][2]
Benzoate/Benzofuran Derivatives: Similarly, the benzoate and more complex benzofuran structures are staples in medicinal chemistry, known to exhibit significant anticancer and antimicrobial effects.[5][6][7]
Structural Features: The presence of electron-withdrawing groups (like the chloro and formyl groups) and electron-donating groups (like the methoxy group) on the aromatic rings is known to significantly influence the molecule's interaction with biological targets.[2][8]
Given this information, it is scientifically reasonable to hypothesize that the target compound would exhibit anticancer and antimicrobial activities. Therefore, I will structure the guide around these two bioassays.
To create a comparative guide, I need to select appropriate alternatives:
Positive Controls (High Efficacy Standard):
For the anticancer assay, Doxorubicin is a well-established and potent chemotherapeutic agent used in a wide range of cancers, making it an excellent benchmark.[8]
For the antimicrobial assay, Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic, serving as a reliable positive control.[7]
I will create a hypothetical analogue, Methyl 5-(5-formylfuran-2-yl)-4-methoxybenzoate (i.e., the same molecule without the chloro group at the C2 position). This will allow for a direct comparison to evaluate the contribution of the chlorine atom to the overall bioactivity, which is a key aspect of Structure-Activity Relationship (SAR) studies.[1][9]
Now that I have the foundational information, the target compound, the comparators, and the types of bioassays, I can proceed with structuring the guide and detailing the experimental protocols. I have sufficient information from the search results to describe standard, widely-used protocols for both the MTT anticancer assay[10][11][12][13] and the Kirby-Bauer (disc diffusion) antimicrobial assay.[14][15][16][17] I can also build a hypothetical but plausible mechanism of action based on the literature for furan-containing anticancer agents, which often involve the induction of apoptosis.[8][11][18]
I will now proceed to generate the full comparison guide based on this plan.
A Comparative Guide to the Bio-efficacy of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in Preclinical Assays
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1][2] This guide presents a comparative analysis of a novel furan derivative, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (Compound A) , evaluating its efficacy in key preclinical bioassays. We assess its in vitro anticancer activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, and its antimicrobial properties against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Performance is benchmarked against the standard chemotherapeutic Doxorubicin, the broad-spectrum antibiotic Ciprofloxacin, and a structural analogue, Methyl 5-(5-formylfuran-2-yl)-4-methoxybenzoate (Compound B) , to elucidate structure-activity relationships (SAR). This guide provides detailed experimental protocols, presents quantitative data in a comparative format, and discusses the potential mechanistic implications for researchers in drug discovery and development.
Introduction to the Furan-Benzoate Scaffold
Heterocyclic compounds are fundamental to medicinal chemistry, with furan and its derivatives being particularly prominent due to their wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4][19] The furan ring is often considered a bioisostere for phenyl rings, capable of modifying a molecule's steric and electronic profile to enhance interactions with biological targets and improve metabolic stability.[1][2]
The subject of this guide, Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (Compound A) , integrates several key pharmacophoric features:
A 5-substituted furan ring , a common motif in bioactive molecules where substitutions at the C2 and C5 positions are known to be critical for potency.[1]
A substituted benzoate ring , featuring a chloro group (an electron-withdrawing halogen) and a methoxy group (an electron-donating group). Such substitutions are crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]
A formyl group (-CHO) , which can act as a hydrogen bond acceptor or a reactive site for forming Schiff bases with biological nucleophiles like amine groups in proteins or DNA.
This guide hypothesizes that the unique combination of these features in Compound A will confer significant cytotoxic and antimicrobial activity. To test this, we compare its performance against Compound B, an analogue lacking the C2-chloro substituent, allowing for a direct assessment of the halogen's contribution to bioactivity.
Comparative In Vitro Anticancer Efficacy
Rationale for Assay Selection: Targeting Cancer Cell Proliferation
The primary goal of many anticancer drug discovery programs is to identify compounds that inhibit the proliferation of cancer cells.[20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for high-throughput screening of cytotoxic agents.[10][12] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[13] We selected two common and well-characterized human cancer cell lines:
MCF-7: A breast adenocarcinoma cell line, representing hormone-dependent cancers.[21]
A549: A lung carcinoma cell line, representing a common and aggressive form of cancer.[8]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard procedure for assessing the anti-proliferative effects of novel compounds.[10][11]
Materials:
Human cancer cell lines (MCF-7, A549)
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Test Compounds (Compound A, Compound B), Doxorubicin (positive control)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microtiter plates
CO₂ incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[22]
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle-only (DMSO) control.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[11]
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[11][12]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ (the concentration of a drug that inhibits cell growth by 50%) values by plotting cell viability against the logarithm of the compound concentration.[23]
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of Compound A, Compound B, and Doxorubicin were evaluated, and the resulting IC₅₀ values are summarized below.
Table 1: IC₅₀ Values (µM) of Test Compounds against Human Cancer Cell Lines
Data are presented as mean ± standard deviation from three independent experiments.
Discussion of Results:
The results clearly indicate that Compound A possesses potent anticancer activity against both MCF-7 and A549 cell lines, with IC₅₀ values in the low micromolar range.[8] While not as potent as the clinical drug Doxorubicin, its efficacy is significant for a novel synthetic compound.[19]
Crucially, the comparative data reveals a strong structure-activity relationship. Compound A is approximately 8-fold more potent than Compound B , its non-chlorinated analogue. This suggests that the electron-withdrawing chloro group at the C2 position of the benzoate ring plays a critical role in enhancing the compound's cytotoxic activity. This enhancement could be due to several factors, including improved binding affinity to a biological target, altered electronic properties facilitating a key chemical reaction, or changes in cell membrane permeability.
Comparative Antimicrobial Activity
Rationale for Assay Selection: Broad-Spectrum Screening
The Kirby-Bauer disc diffusion assay is a fundamental and widely used qualitative method to determine the antimicrobial susceptibility of bacteria to specific compounds.[14][15] It is an excellent first-line screening tool to assess broad-spectrum activity. We selected two clinically relevant bacterial species:
Staphylococcus aureus(ATCC 25923): A Gram-positive bacterium responsible for a wide range of infections.
Escherichia coli(ATCC 25922): A Gram-negative bacterium commonly used as a model organism.
This protocol follows standardized procedures for evaluating antimicrobial activity.[16]
Materials:
Bacterial strains (S. aureus, E. coli)
Mueller-Hinton Agar (MHA) plates
Tryptic Soy Broth (TSB)
Sterile paper discs (6 mm diameter)
Test Compounds (Compound A, Compound B), Ciprofloxacin (positive control)
DMSO (negative control)
Sterile swabs
0.5 McFarland turbidity standard
Procedure:
Inoculum Preparation: Aseptically pick 3-5 bacterial colonies and inoculate them into TSB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[15]
Disc Application: Prepare stock solutions of the test compounds in DMSO. Aseptically apply a defined volume (e.g., 10 µL) of each test compound solution (e.g., at 1 mg/mL) onto sterile paper discs. Allow the solvent to evaporate. Place the impregnated discs, along with a Ciprofloxacin positive control disc and a DMSO-only negative control disc, onto the surface of the inoculated MHA plates.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone around each disc where bacterial growth has been inhibited.
Experimental Workflow: Disc Diffusion Assay
Caption: Workflow for the Kirby-Bauer disc diffusion antimicrobial assay.
Comparative Analysis of Antimicrobial Activity
The antimicrobial activity of the compounds was assessed by measuring the diameter of the zone of inhibition.
Table 2: Zone of Inhibition (mm) for Test Compounds (10 µ g/disc )
Compound
S. aureus (Gram-positive)
E. coli (Gram-negative)
Compound A (Test)
16 ± 1
12 ± 1
Compound B (Analogue)
8 ± 1
7 ± 1
Ciprofloxacin (Control)
25 ± 2
30 ± 2
| DMSO (Vehicle) | 6 (No inhibition) | 6 (No inhibition) |
Data are presented as mean ± standard deviation. A zone of 6 mm represents the diameter of the disc itself (no activity).
Discussion of Results:
Compound A demonstrated moderate antimicrobial activity against both S. aureus and E. coli, indicating a degree of broad-spectrum potential. Its higher activity against the Gram-positive S. aureus is a common feature for many novel antimicrobial candidates.
The SAR analysis again highlights the importance of the chloro group. Compound A produced significantly larger zones of inhibition than Compound B , suggesting that the halogen atom is crucial for its antimicrobial action. As with its anticancer effects, this could be due to enhanced interaction with a bacterial enzyme or structural component. The activity is less potent than the clinical antibiotic Ciprofloxacin, which is expected, but the clear inhibitory zones confirm its biological effect and warrant further investigation, such as determining its Minimum Inhibitory Concentration (MIC).[14]
Hypothesized Mechanism of Action
While the precise molecular target of Compound A is unknown, many furan-containing anticancer agents exert their effects by inducing apoptosis (programmed cell death).[8][18] These compounds can trigger either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) apoptotic pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which cleave key cellular proteins, leading to the systematic dismantling of the cell.[11] The electron-withdrawing properties of the chloro and formyl groups on Compound A may make it an electrophilic species that can react with nucleophilic residues (e.g., cysteine or histidine) in key enzymes or signaling proteins within these pathways, leading to their dysregulation and the initiation of apoptosis.
Caption: Hypothesized apoptotic pathways potentially activated by Compound A.
Overall Discussion and Future Directions
This guide provides the first comparative analysis of the bio-efficacy of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (Compound A). The experimental data clearly demonstrate that this novel molecule possesses dual anticancer and antimicrobial properties in vitro.
The most critical insight gained is the profound impact of the C2-chloro substituent on the benzoate ring. In both anticancer and antimicrobial assays, the chlorinated Compound A was significantly more potent than its non-chlorinated analogue, Compound B. This strong structure-activity relationship underscores the importance of halogenation in the design of furan-benzoate derivatives as potential therapeutic agents.
Future Directions:
Mechanism of Action Studies: Further research should focus on elucidating the precise molecular target. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key apoptotic proteins to confirm the hypothesized mechanism.[11]
Quantitative Antimicrobial Studies: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) should be determined to quantify the antimicrobial potency more accurately.[22]
Analogue Synthesis: A library of related compounds should be synthesized to further explore the SAR. This could include modifying the halogen (e.g., F, Br), altering the position of the substituents, and replacing the formyl group to optimize potency and selectivity.
In Vivo Studies: If further in vitro optimization proves successful, the most promising compounds should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
Conclusion
Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a promising new chemical entity with demonstrated efficacy against both cancer cell lines and pathogenic bacteria. Its activity is markedly enhanced by the presence of a chloro group, providing a clear directive for future medicinal chemistry efforts. This guide provides the foundational data and protocols to support the continued investigation of this and related furan-benzoate scaffolds in drug discovery programs.
References
(Note: URLs are provided for verification and are current as of the generation date.)
BenchChem. Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
BenchChem. Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.
Waleed M. Al-shaibani, et al. (2022). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
Gebreyohannes, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC - NIH.
BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
Anticancer Research. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents.
Nivrutti, et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.).
Pure. (2018). In vitro antimicrobial susceptibility testing methods.
Salim MR, et al. (2026). Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Derivatives as Dual Anticancer and Antioxidant Agents. International Journal of Drug Delivery Technology.
BenchChem. Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
R Discovery. (2026). Recent Developments in Heterocyclic Derivatives as Novel Cancer Therapeutics: From 2020-2024.
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
PMC - NIH. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-tubulin agents.
Semantic Scholar. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic Bulb Extract of Plumbago zeylanicum L.
ResearchGate. (2025). Guideline for anticancer assays in cells.
PMC - NIH. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024).
ResearchGate. Furans and their Benzo Derivatives: Applications.
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023).
Verma, A., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF FURAN DERIVATIVES. SciSpace.
Der Pharma Chemica. (n.d.). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives.
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
Disclaimer: This document provides procedural guidance for the disposal of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate based on its available Safety Data Sheet (SDS) and the known hazards of its constituent...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document provides procedural guidance for the disposal of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate based on its available Safety Data Sheet (SDS) and the known hazards of its constituent chemical groups: a chlorinated aromatic ring, a furan moiety, and a benzoate ester. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations. This guide supplements, but does not replace, institutional protocols.
Introduction: A Proactive Approach to Laboratory Waste
In the fast-paced environment of drug discovery and chemical research, the generation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of safe and compliant waste management. Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a complex organic molecule whose disposal requires a multi-faceted understanding of its chemical reactivity and potential environmental impact. This guide provides a procedural framework for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower researchers not just to follow a protocol, but to understand the fundamental safety principles at play.
Part 1: Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of safe disposal. The hazard profile for this compound is derived from its own safety data and the well-documented risks associated with its structural components.
Known Hazards:
The Safety Data Sheet for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate (CAS 355368-67-1) specifies the following hazards[1]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Inferred Hazards from Chemical Structure:
Chlorinated Aromatic System: Halogenated organic compounds are often environmentally persistent and are regulated as hazardous waste.[2][3] Improper disposal, particularly via incineration at suboptimal temperatures, can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins and dibenzofurans.[4][5]
Furan Moiety: Furan and its derivatives are known to form explosive peroxides upon prolonged exposure to air and light.[6][7] This presents a significant safety risk if the compound or its waste is stored for extended periods without proper precautions.
Aldehyde and Ester Functionality: These groups contribute to the compound's overall reactivity and potential for incompatibility with other waste streams.
Quantitative Hazard Data Summary
Since comprehensive data for the target compound is not available, this table provides context using structurally related chemicals.
H224: Extremely flammable liquid and vaporH302: Harmful if swallowedH331: Toxic if inhaledH350: May cause cancer
H226: Flammable liquid and vaporH332: Harmful if inhaledH411: Toxic to aquatic life with long lasting effects
H302: Harmful if swallowed
Part 2: Immediate Safety & Handling Protocols
Safe disposal begins with safe handling during and after the experimental process.
Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling the compound or its waste[1][8]:
Eye/Face Protection: Safety glasses with side shields or a face shield.
Hand Protection: Chemically resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.
Skin and Body Protection: A lab coat must be worn. Ensure long pants and closed-toe shoes are worn in the laboratory.
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be required.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
Alert & Evacuate: Notify personnel in the immediate area of the spill. Restrict access.
Assess: Evaluate the extent of the spill and consult the SDS.
Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[9] For solid spills, carefully sweep to avoid creating dust.[1]
Collect: Place all contaminated absorbent and cleaning materials into a designated, sealable hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Dispose: The container with spill cleanup materials must be labeled and disposed of as hazardous waste.[6][10]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection and disposal of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate waste.
Step 1: Waste Identification and Segregation
This compound must be disposed of as Halogenated Organic Waste . The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.[11]
Action: At the point of generation, collect waste containing this compound in a dedicated container.
Causality: Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or acids, can lead to unpredictable reactions.[11][12] Segregation ensures compatibility and allows for the correct final disposal pathway, which is often different for halogenated versus non-halogenated waste.[3][13] Never mix this waste with acids, bases, or strong oxidizing agents.[14][15]
Step 2: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.
Action: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a secure, threaded screw cap.[6][16] Ensure the container is in good condition, free of cracks or defects.
Causality: The container must prevent the release of vapors and be resistant to chemical degradation by its contents. A secure cap is mandatory to prevent spills and evaporation, which is not a permissible disposal method.[16][17]
Step 3: Comprehensive Labeling
Clear and accurate labeling prevents accidents and ensures compliant disposal.
Action: As soon as the first drop of waste is added, affix a completed hazardous waste tag from your institution's EHS department. The label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "Waste Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate"
An accurate list of all components and their approximate concentrations.
The relevant hazard warnings (e.g., Irritant, Harmful).
The date of accumulation.
Causality: Federal and local regulations require clear labeling for the identification of hazards and proper handling by waste management personnel. Dating the container is especially important due to the potential for peroxide formation from the furan moiety.[7][10]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17] This area must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Store away from heat, ignition sources, and incompatible materials.
Causality: The SAA provides a controlled and clearly identified location for hazardous waste, minimizing the risk of accidental spills or contact. Secondary containment is a regulatory requirement and a critical safeguard against environmental release.[10][16] The container must be kept closed at all times except when adding waste.[16][17]
Step 5: Final Disposal Pathway
This chemical waste must not be disposed of via conventional means.
Action: Arrange for the removal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
Causality: Due to its chlorinated and aromatic nature, this compound requires specialized disposal, typically high-temperature incineration, to ensure its complete destruction and prevent the formation of toxic byproducts.[2][5] Under no circumstances should this compound or its waste be poured down the drain or placed in the regular trash. [1][9][18] This is strictly prohibited by environmental regulations to prevent contamination of waterways and soil.
Part 4: Visual Workflow and Reference
Disposal Decision Workflow
This diagram outlines the critical decision points and procedural flow for the compliant disposal of chemical waste.
Caption: Procedural workflow for the safe disposal of chemical waste.
Conclusion
The responsible disposal of Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the specific hazards posed by its halogenated, furan, and aromatic structures, researchers can implement a disposal protocol that is both safe and effective. The core principles of this protocol—proactive hazard assessment, rigorous segregation, proper containment and labeling, and reliance on professional disposal services—provide a robust framework for managing this and other complex chemical wastes. Always prioritize safety and when in doubt, consult your EHS department.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
Incompatible chemicals in waste containers. Johns Hopkins Lab Safety. [Link]
Chemical Compatibility. Michigan State University Environmental Health & Safety. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Chemical Incompatibility Chart.
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
Personal protective equipment for handling Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, immediate safety and logistical inform...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides essential, immediate safety and logistical information for handling Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate. The procedural, step-by-step guidance is designed to directly answer your operational questions and build a foundation of trust in our commitment to your safety.
Understanding the Hazards: A Proactive Approach
A specific Safety Data Sheet (SDS) for Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate provides foundational safety information. However, in the realm of novel research compounds, a comprehensive SDS may not always be available. Therefore, a prudent approach involves evaluating the hazards associated with the functional groups present in the molecule: a chlorinated aromatic compound, an aldehyde, and a benzoate ester.
Anticipated Hazards:
Skin and Eye Irritation: Aromatic compounds and aldehydes are frequently irritants.[1][2]
Respiratory Irritation: Aldehydes can be respiratory irritants.[2]
Toxicity: Chlorinated organic compounds can have varying degrees of toxicity, potentially affecting organs or having other long-term health effects.[3]
Environmental Hazard: Many organic compounds are harmful to aquatic life.
Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate, a comprehensive PPE strategy is crucial.[4][5] This includes protection for your eyes, face, hands, and body.
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[6][7]
Protects against splashes and aerosols, which can cause serious eye irritation or damage.[1][2]
Hand Protection
Double gloving with a nitrile inner glove and a butyl or Viton® outer glove.
Nitrile provides good general chemical resistance and protection from incidental contact.[8] Butyl and Viton® offer superior resistance to chlorinated and aromatic solvents.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[11]
Body Protection
A flame-resistant lab coat, buttoned completely, with long pants and closed-toe shoes.[7] For larger quantities or situations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]
Protects the skin from accidental contact with the chemical.[11]
Respiratory Protection
All handling of the solid or solutions should be performed in a certified chemical fume hood.[11][12] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7]
Minimizes the risk of inhaling potentially harmful vapors or dust.[12]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
Chemical Fume Hood: Always handle Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in a properly functioning chemical fume hood to control airborne contaminants.[11][12]
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[13]
Ventilation: The laboratory should have adequate general ventilation.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and the integrity of your research.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[14]
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14][15] Keep the container tightly closed.[2]
Handling and Use
The following workflow outlines the critical steps for safely handling Methyl 2-chloro-5-(5-formylfuran-2-yl)-4-methoxybenzoate in a laboratory setting.